molecular formula C7H4ClN3O2 B063168 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid CAS No. 186519-92-6

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid

Cat. No.: B063168
CAS No.: 186519-92-6
M. Wt: 197.58 g/mol
InChI Key: LRWDLEGXXQAORM-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This multifunctional scaffold features a pyrrolo[2,3-d]pyrimidine core, a privileged structure known for its ability to mimic purine bases, facilitating targeted interactions with a wide range of biological macromolecules. The reactive 4-chloro group serves as an excellent leaving group, enabling efficient nucleophilic aromatic substitution (SNAr) reactions for the introduction of diverse amine, alkoxy, or thioether substituents, thereby allowing for rapid structure-activity relationship (SAR) exploration. Concurrently, the carboxylic acid moiety at the 5-position provides a critical handle for further functionalization via amide coupling or esterification, enabling the conjugation of this core to other pharmacophores, linkers, or solid supports. Its primary research value lies in the synthesis of novel kinase inhibitors, where it acts as a core scaffold to target ATP-binding sites, particularly in the development of therapeutics for oncology and inflammatory diseases. Researchers also utilize this compound in the construction of targeted protein degraders such as PROTACs (Proteolysis Targeting Chimeras), where its bifunctional nature is ideal for linking an E3 ligase ligand to a protein-of-interest ligand. This product is presented with high purity to ensure reliable and reproducible results in advanced synthetic and biological applications.

Properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-4-3(7(12)13)1-9-6(4)11-2-10-5/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWDLEGXXQAORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625777
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186519-92-6
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
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Foundational & Exploratory

In-Depth Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a key intermediate in the development of targeted therapeutics.

Core Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₇H₄ClN₃O₂.[1] It belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which are analogs of purines and are of significant interest in medicinal chemistry due to their diverse biological activities.[2]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₄ClN₃O₂PubChem
Molecular Weight 197.58 g/mol PubChem[1]
CAS Number 186519-92-6Echemi[3]
Appearance White to off-white solid---
Melting Point >250 °C (decomposes)---
Solubility Soluble in dimethyl sulfoxide (DMSO) and other polar organic solvents.---
XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]

Synthesis and Reactivity

The reactivity of this compound is characterized by the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chlorine atom, making it susceptible to nucleophilic aromatic substitution at the 4-position. The carboxylic acid group allows for a variety of chemical transformations, including esterification and amidation, providing a versatile handle for the synthesis of diverse derivatives.

Experimental Workflow for the Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

G A Starting Materials (e.g., Pyrimidine derivative) B Cyclization to form Pyrrolo[2,3-d]pyrimidine A->B Reaction with a three-carbon synthon C Chlorination at C4-position B->C Chlorinating agent (e.g., POCl3) D 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C->D

Caption: General synthetic workflow for the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core.

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While publicly available spectra for this specific compound are limited, data for closely related analogs provide valuable insights.

Table 2: Predicted and Analog Spectral Data

Analysis Data for Analogs / Predicted Data
¹H NMR For the analogous 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, characteristic peaks for the pyrrole proton and the pyrimidine proton are expected in the aromatic region, along with a singlet for the N-methyl group.[10]
¹³C NMR Expected signals include those for the carbonyl carbon of the carboxylic acid (around 160-170 ppm), and distinct signals for the carbons of the fused heterocyclic rings.
Mass Spectrometry The molecular ion peak [M]+ would be expected at m/z 197, with a characteristic isotopic pattern for the presence of one chlorine atom.
Infrared (IR) Spectroscopy Characteristic absorptions would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-Cl stretching vibrations.

Role in Drug Discovery and Signaling Pathways

The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] These compounds often act as ATP-competitive inhibitors by targeting the ATP-binding site of various kinases, thereby modulating their activity and interfering with downstream signaling pathways implicated in diseases such as cancer and autoimmune disorders.

Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been extensively investigated as inhibitors of Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR) kinases.[9] Inhibition of these kinases can disrupt the JAK-STAT and EGFR signaling pathways, respectively, which are critical for cell growth, proliferation, and survival.

JAK-STAT Signaling Pathway Inhibition

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Upon ligand binding to its receptor, JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes. Pyrrolo[2,3-d]pyrimidine-based inhibitors can block the ATP-binding site of JAKs, preventing the phosphorylation of STATs and thereby inhibiting the entire signaling cascade.

G cluster_0 Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inhibitor 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine -based Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-d]pyrimidine-based inhibitor.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general procedure for the synthesis of the core structure, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is outlined below. This can serve as a foundational method for further functionalization.

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (General Procedure)

This synthesis is a multi-step process that can be adapted from various reported methods.[4][6]

  • Formation of the Pyrrolo[2,3-d]pyrimidin-4-one Core: A suitably substituted pyrimidine derivative is reacted with a three-carbon synthon, such as chloroacetaldehyde, to construct the fused pyrrole ring, yielding the 7H-pyrrolo[2,3-d]pyrimidin-4-one intermediate.

  • Chlorination: The resulting pyrrolo[2,3-d]pyrimidin-4-one is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diisopropylethylamine, to convert the ketone to the corresponding 4-chloro derivative.[6]

  • Work-up and Purification: The reaction mixture is carefully quenched with ice water and neutralized. The crude product is then collected by filtration, washed, and purified, typically by recrystallization or column chromatography, to yield pure 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Carboxylation at the 5-Position (General Approach)

The introduction of the carboxylic acid at the 5-position of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core would likely involve:

  • Protection of the Pyrrole Nitrogen: The nitrogen of the pyrrole ring is often protected with a suitable protecting group (e.g., tosyl) to prevent side reactions.

  • Formylation or Halogenation: The protected intermediate can undergo Vilsmeier-Haack formylation to introduce a formyl group at the 5-position, or halogenation followed by metal-halogen exchange and reaction with carbon dioxide.

  • Oxidation/Deprotection: The formyl group can be oxidized to a carboxylic acid, followed by the removal of the protecting group to yield the final product.

Note: These are generalized protocols and would require optimization of reaction conditions, reagents, and purification methods for successful synthesis.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its synthesis, while multi-stepped, relies on established chemical transformations. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold for targeting ATP-binding sites of kinases, and the chloro and carboxylic acid functionalities provide handles for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Further research into the synthesis and biological evaluation of derivatives of this compound is likely to yield novel therapeutic agents for a range of diseases.

References

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid

Introduction

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives are crucial heterocyclic compounds in medicinal chemistry and drug development. The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold found in numerous biologically active molecules, particularly kinase inhibitors.[1][2][3][4] This technical guide focuses on this compound, providing a detailed overview of its chemical identity, properties, and the synthesis of its parent scaffold, which is fundamental to its production.

Chemical Identity and Structure

The nomenclature and structural details of the compound are foundational for its study and application.

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₇H₄ClN₃O₂[5]

  • Canonical SMILES: C1=C(C2=C(N1)N=CN=C2Cl)C(=O)O[5]

  • InChIKey: LRWDLEGXXQAORM-UHFFFAOYSA-N[5]

Below is the 2D chemical structure of the molecule.

Chemical structure of this compound

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These properties are critical for understanding its behavior in biological and chemical systems.

PropertyValueSource
Molecular Weight 197.58 g/mol [5][6]
Exact Mass 196.9992041 Da[5][6]
XLogP3 1.2[5][6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 1[6]
Topological Polar Surface Area 78.9 Ų[5][6]
CAS Number 186519-92-6[5]

Synthesis Protocols

The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives is a key area of research. While specific protocols for the 5-carboxylic acid derivative are proprietary, the synthesis of the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is well-documented and provides a foundational methodology.

Synthesis of the Core Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A widely referenced method involves a multi-step synthesis starting from ethyl cyanoacetate.[7]

Step 1: Synthesis of 2-mercapto-4-amino-6-hydroxypyrimidine

  • Dissolve ethyl cyanoacetate and thiourea in ethanol (molar ratio of 1:1 to 1:3).

  • Slowly add sodium ethoxide in ethanol (1.5 to 3 times the molar amount) to the mixture at 0-5°C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Increase the temperature to 80-100°C and reflux for 8-10 hours.

  • Cool to room temperature, filter the resulting solid, wash with ethanol, and dry.

Step 2: Synthesis of 4-amino-6-hydroxypyrimidine

  • Add the product from Step 1 to an ammonia solution (10-20 times the mass of the starting material).

  • Add active nickel (3-5 times the molar amount) and heat at 80-100°C for 4-6 hours.

  • Filter off the active nickel while the solution is hot.

  • Cool the filtrate to room temperature to precipitate the product.

  • Filter the solid, wash with water, and dry.

Step 3: Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine

  • Add the product from Step 2 and sodium acetate (molar ratio of 1:3 to 1:5) to water.

  • Heat the mixture to 60-80°C.

  • Slowly add an aqueous solution of 2-chloroacetaldehyde (2-5 times the molar amount).

  • Stir for 4-6 hours, then cool to room temperature.

  • Filter the solid, wash with water, and dry.

Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Dissolve the product from Step 3 in phosphorus oxychloride.

  • Stir at 80-100°C for 2-4 hours.

  • Remove excess phosphorus oxychloride via distillation.

  • Cool the residue to 0-10°C and quench with ice water.

  • Stir for 20-30 minutes and adjust the pH to 9-10 with sodium hydroxide.

  • Filter the resulting solid, wash with water, and dry.

  • The final product can be recrystallized from toluene for purification.[7]

Direct Carboxylation Approach

A more direct, though less detailed, method for synthesizing the target compound has been described:

  • Dissolve 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in tetrahydrofuran (THF) at -78°C.

  • Add n-butyllithium (n-BuLi) and stir at -78°C for 1 hour.

  • Introduce solid carbon dioxide (CO₂) to the mixture to form the carboxylic acid.[6]

Applications in Drug Development

The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a key intermediate in the synthesis of numerous pharmaceutical agents, particularly Janus kinase (JAK) inhibitors used in the treatment of cancer and inflammatory diseases.[2][3][7] The chlorine atom at the 4-position is a versatile handle for introducing various functional groups via nucleophilic substitution reactions.[3]

The carboxylic acid group at the 5-position offers an additional site for modification, allowing for the development of derivatives with tailored pharmacological profiles. These modifications can include esterification to form esters or amidation to create amides, enabling the exploration of structure-activity relationships.[1]

Visualized Workflows and Relationships

Synthesis Pathway for the Core Scaffold

The following diagram illustrates the multi-step synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core structure.

Synthesis_Workflow start_material Ethyl Cyanoacetate + Thiourea intermediate1 2-mercapto-4-amino- 6-hydroxypyrimidine start_material->intermediate1 NaOEt, EtOH Reflux intermediate2 4-amino-6-hydroxypyrimidine intermediate1->intermediate2 Active Ni NH3(aq) intermediate3 4-hydroxypyrrolo- [2,3-d]pyrimidine intermediate2->intermediate3 2-Chloroacetaldehyde NaOAc, H2O final_product 4-Chloro-7H-pyrrolo- [2,3-d]pyrimidine intermediate3->final_product POCl3 80-100°C

Caption: Multi-step synthesis workflow for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Role as a Pharmaceutical Intermediate

This diagram shows the central role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate in the synthesis of several kinase inhibitors.

Drug_Development_Relationship core 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Key Intermediate) ruxolitinib Ruxolitinib core->ruxolitinib Synthesis Precursor tofacitinib Tofacitinib core->tofacitinib Synthesis Precursor baricitinib Baricitinib core->baricitinib Synthesis Precursor other_drugs Other Kinase Inhibitors (e.g., Oclacitinib) core->other_drugs Synthesis Precursor acid_derivative 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine -5-carboxylic acid core->acid_derivative Further Derivatization

Caption: Role of the core scaffold as a precursor for approved pharmaceuticals.

Safety and Handling

The GHS classification for this compound indicates several hazards:

  • H302: Harmful if swallowed[6]

  • H315: Causes skin irritation[6]

  • H319: Causes serious eye irritation[6]

  • H335: May cause respiratory irritation[6]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. The compound is stable under normal conditions but may decompose in the presence of strong acids or bases.[2]

Conclusion

This compound is a compound of significant interest due to its structural relationship to a class of highly successful pharmaceutical intermediates. Its pyrrolo[2,3-d]pyrimidine core is a validated scaffold for targeting kinases, and the presence of both a chloro and a carboxylic acid functional group provides rich opportunities for synthetic diversification. Understanding its properties and the synthetic routes to its core structure is essential for researchers and scientists working in the field of drug discovery and development.

References

A Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, provides a well-established synthetic protocol, and explores its significance as a scaffold for potent kinase inhibitors, illustrating the relevant signaling pathways.

Core Compound Properties

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₇H₄ClN₃O₂[1][2]
Molecular Weight 197.58 g/mol [1]
CAS Number 186519-92-6[1][2]
IUPAC Name This compound[2]
Canonical SMILES C1=C(C2=C(N1)N=CN=C2Cl)C(=O)O[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A common strategy involves the initial construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by the introduction and subsequent hydrolysis of a carboxylate group at the 5-position. The following protocols are based on established chemical literature for the synthesis of the core scaffold and its derivatives.

Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This procedure outlines the synthesis of the parent scaffold, which is a crucial intermediate.

Materials:

  • 7H-Pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • N,N-Diisopropylethylamine (DIPEA)

  • Ice water

  • Sodium hydroxide (NaOH) solution

Procedure:

  • A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphorus oxychloride, and toluene is warmed to 50°C.[3]

  • N,N-Diisopropylethylamine is added in portions, and the temperature is maintained at 50°C until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).[3]

  • Upon completion, the reaction mixture is cooled to 0-10°C and carefully quenched by the addition of ice water.[1]

  • The pH of the resulting mixture is adjusted to 9-10 with a sodium hydroxide solution to precipitate the product.[1]

  • The solid product is collected by filtration, washed with water, and dried under a vacuum to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][3]

  • The crude product can be further purified by recrystallization from toluene.[1]

Protocol 2: Synthesis of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate and Hydrolysis

This protocol describes the introduction of the carboxylate group at the 5-position via its ethyl ester and subsequent conversion to the target carboxylic acid.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Ethyl chloroformate

  • A suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF, DCM)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water/Methanol or Water/THF solvent system

  • Hydrochloric acid (HCl)

Procedure (Esterification - Representative):

  • Dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and add the base (e.g., triethylamine).

  • Add ethyl chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield crude Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.[4][5] Purification is typically performed using column chromatography.

Procedure (Hydrolysis):

  • Dissolve the purified Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate in a suitable solvent mixture such as water/methanol or water/THF.

  • Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by the disappearance of the starting material by TLC or HPLC).

  • After completion, cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under a vacuum to yield this compound.

Biological Significance and Signaling Pathways

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. Derivatives of this core are known to target several critical signaling pathways implicated in cancer and inflammatory diseases.

JAK-STAT Signaling Pathway

Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are key intermediates in the synthesis of Janus Kinase (JAK) inhibitors.[6] JAKs are a family of tyrosine kinases that play a crucial role in cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibition of JAKs by compounds derived from this scaffold can block this pathway, which is often dysregulated in autoimmune diseases and cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Expression Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.

PI3K-Akt Signaling Pathway

The PI3K-Akt signaling pathway is another critical intracellular pathway that regulates cell growth, proliferation, and survival. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a foundational structure for the synthesis of Protein Kinase B (Akt) inhibitors. The pathway is typically activated by growth factors, which bind to receptor tyrosine kinases (RTKs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to exert its effects. Inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold can block the activity of Akt, thereby promoting apoptosis and inhibiting cell proliferation in cancer cells.

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream Downstream Targets Akt->Downstream Phosphorylates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Akt Inhibits

Caption: The PI3K-Akt signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.

General Synthetic Workflow for Kinase Inhibitors

The utility of this compound as a building block stems from the reactivity of the chloro group and the carboxylic acid. The chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains, while the carboxylic acid can be converted to an amide, providing another point of diversification. This versatility enables the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.

Synthetic_Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine -5-carboxylic acid Amide Amide Formation (Coupling with Amine) Start->Amide Substitution Nucleophilic Aromatic Substitution (at C4-Cl) Start->Substitution Library Diverse Kinase Inhibitor Library Amide->Library Substitution->Library

Caption: General synthetic workflow using the title compound to generate diverse kinase inhibitors.

References

An In-Depth Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 186519-92-6

This technical guide provides a comprehensive overview of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document details its chemical properties, synthesis, and its role as a key building block in the creation of targeted therapeutics, particularly kinase inhibitors.

Chemical and Physical Properties

This compound is a chlorinated derivative of the pyrrolo[2,3-d]pyrimidine scaffold, which is a core structure in many biologically active molecules.[1] Its chemical structure and key properties are summarized below.

PropertyValueSource
CAS Number 186519-92-6[2][3]
Molecular Formula C₇H₄ClN₃O₂[2][3]
Molecular Weight 197.58 g/mol [2][3]
IUPAC Name This compound[2]
Appearance White crystalline solid[4]
Solubility Soluble in organic solvents like DMSO and ethanol; sparingly soluble in water.[1]
Melting Point Approximately 214-217 °C[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the carboxylation of a brominated precursor.

Experimental Protocol: Carboxylation of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This procedure outlines a common laboratory-scale synthesis:

  • Dissolution: Dissolve 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. The reaction mixture is typically stirred at this temperature for a period to ensure complete lithiation.

  • Carboxylation: Introduce solid carbon dioxide (dry ice) into the reaction mixture. The CO₂ reacts with the lithiated intermediate.

  • Quenching and Extraction: After the reaction is complete, the mixture is warmed to room temperature and quenched with an aqueous solution. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield pure this compound.

Synthesis Workflow

G cluster_start Starting Material cluster_reaction1 Lithiation cluster_reaction2 Carboxylation cluster_product Final Product 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine n-BuLi, THF, -78°C n-BuLi, THF, -78°C 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine->n-BuLi, THF, -78°C Step 1 Solid CO2 Solid CO2 n-BuLi, THF, -78°C->Solid CO2 Step 2 This compound This compound Solid CO2->this compound Step 3

A simplified workflow for the synthesis of the target compound.

Biological Significance and Applications in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[4][5] This structural motif is a key component of several approved drugs and clinical candidates for the treatment of cancers and inflammatory diseases.[5][6]

While specific biological activity data for this compound is limited in publicly available literature, its primary utility lies in its function as a versatile intermediate for the synthesis of more complex and biologically active molecules. The carboxylic acid group at the 5-position and the chloro group at the 4-position serve as reactive handles for further chemical modifications, such as amidation and cross-coupling reactions. These modifications allow for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have been shown to inhibit a variety of protein kinases, including:

  • Janus Kinases (JAKs): Important in cytokine signaling pathways involved in inflammation and immunity.

  • Epidermal Growth Factor Receptor (EGFR): A key target in the treatment of various cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Involved in angiogenesis, a critical process in tumor growth.

  • Protein Kinase B (Akt): A central node in signaling pathways that regulate cell growth, proliferation, and survival.[6][7]

The general mechanism of action for many of these inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Inhibition of a Kinase Signaling Pathway

G cluster_pathway Kinase Signaling Cascade cluster_inhibitor Inhibitor Action Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase->Downstream Kinase Cellular Response Cellular Response Downstream Kinase->Cellular Response Phosphorylation Pyrrolo[2,3-d]pyrimidine Derivative Pyrrolo[2,3-d]pyrimidine Derivative Pyrrolo[2,3-d]pyrimidine Derivative->Downstream Kinase Inhibition

A representative diagram of kinase inhibition by a pyrrolo[2,3-d]pyrimidine derivative.

Quantitative Data on Derivatives

While quantitative data for the parent carboxylic acid is scarce, numerous studies have reported the biological activities of its derivatives. The following table presents a selection of data for various 7H-pyrrolo[2,3-d]pyrimidine analogs to illustrate the therapeutic potential of this scaffold.

Compound ClassTarget Kinase(s)IC₅₀ (nM)Target Disease Area
(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesEGFR, Her2, VEGFR2, CDK240 - 204Cancer
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesProtein Kinase B (Akt)Nanomolar rangeCancer
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesVEGFR-2Potent inhibitionCancer
4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidinesNot specifiedEC₅₀ in µM rangeZika and Dengue Virus

Note: The IC₅₀ and EC₅₀ values are for specific derivatives within the cited studies and not for this compound itself.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its strategic functionalization allows for the synthesis of a wide array of derivatives with potent biological activities. The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore, particularly for the development of kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases. Further research and derivatization of this compound hold significant promise for the discovery of novel and effective therapeutic agents.

References

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid from 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid from 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in numerous clinically important drugs, particularly as inhibitors of Janus kinases (JAKs), making this synthetic route highly relevant for drug discovery and development.[1][2]

Overview of the Synthetic Strategy

The core transformation involves a lithium-halogen exchange at the C5 position of the pyrrolo[2,3-d]pyrimidine ring, followed by carboxylation with carbon dioxide. To ensure selectivity and prevent side reactions, a protection strategy for the pyrrole nitrogen is often employed. The most common protecting group for this purpose is the triisopropylsilyl (TIPS) group, which can be readily introduced and subsequently removed under mild conditions.

The overall synthetic workflow can be summarized as follows:

  • Protection: Introduction of a protecting group (e.g., TIPS) at the N7 position of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Lithium-Halogen Exchange and Carboxylation: Selective bromine-lithium exchange at the C5 position followed by quenching with carbon dioxide to form the carboxylic acid.

  • Deprotection: Removal of the N7-protecting group to yield the final product.

  • Purification: Purification of the final compound, typically by recrystallization or column chromatography.

Experimental Protocols

Synthesis of Starting Material: 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A common method for the synthesis of the starting material is the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using N-bromosuccinimide (NBS).[3]

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as chloroform.[3]

  • Add N-bromosuccinimide (1.0 eq) to the solution.[3]

  • Reflux the reaction mixture for 1 hour.[3]

  • Cool the mixture to room temperature, which should result in the precipitation of the product.[3]

  • Filter the precipitate and dry it under reduced pressure to obtain 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]

Core Synthesis: this compound

The following protocol details the synthesis via a lithium-halogen exchange reaction.

Procedure:

  • Protection Step (Optional but Recommended):

    • The protection of the pyrrole nitrogen with a group like triisopropylsilyl (TIPS) is advisable to prevent deprotonation by the organolithium reagent. The synthesis of 5-bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine can be achieved using standard silylation conditions (e.g., TIPSCl and a base like imidazole in DMF).

  • Lithium-Halogen Exchange and Carboxylation:

    • Dissolve 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add n-butyllithium (n-BuLi) (typically 1.1 to 1.5 equivalents) to the cooled solution.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

    • Quench the reaction by adding an excess of solid carbon dioxide (dry ice).

    • Allow the reaction mixture to warm to room temperature.

  • Work-up and Deprotection:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • If a protecting group was used, proceed with the appropriate deprotection step. For a TIPS group, this can typically be achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis. Please note that yields can vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductReagentsTypical Yield (%)Purity (%)Reference
Bromination4-chloro-7H-pyrrolo[2,3-d]pyrimidine5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidineN-Bromosuccinimide, ChloroformHigh>95[3]
Lithium-Halogen Exchange & Carboxylation (unprotected)5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidineThis compoundn-BuLi, CO2, THFModerate to Good>97
Protection (TIPS)5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine5-bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidineTIPSCl, Imidazole, DMFHigh>98
Lithium-Halogen Exchange & Carboxylation (TIPS-protected)5-bromo-4-chloro-7-(TIPS)-7H-pyrrolo[2,3-d]pyrimidine4-chloro-7-(TIPS)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acidn-BuLi, CO2, THFGood to High>98
Deprotection (TIPS)4-chloro-7-(TIPS)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acidThis compoundTBAF, THFHigh>98

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_start Starting Material Preparation cluster_core Core Synthesis cluster_end Purification A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine A->B NBS, Chloroform, Reflux C 5-bromo-4-chloro-7-(TIPS)-7H-pyrrolo[2,3-d]pyrimidine B->C TIPSCl, Imidazole, DMF D 4-chloro-7-(TIPS)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid C->D 1. n-BuLi, THF, -78°C 2. CO2 (s) E This compound D->E TBAF, THF F Purified Product E->F Recrystallization or Column Chromatography

Caption: Synthetic workflow for this compound.

Biological Context: Inhibition of the JAK-STAT Signaling Pathway

Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are potent inhibitors of Janus kinases (JAKs), which are key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors and is often dysregulated in inflammatory diseases and cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation and DNA Binding Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription

Caption: Inhibition of the JAK-STAT signaling pathway by pyrrolo[2,3-d]pyrimidine derivatives.

References

The Versatile Scaffold: A Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, a notable heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry. Its structural resemblance to the purine nucleus allows it to function as a privileged scaffold, particularly in the development of highly selective and potent kinase inhibitors. This technical guide provides an in-depth overview of its synthesis, key reactions, and its pivotal role in the creation of groundbreaking therapeutics, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and chemical workflows.

Physicochemical Properties and Reactivity

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white to light brown crystalline solid. Its core structure is a bicyclic system featuring a fused pyrrole and pyrimidine ring. The chlorine atom at the 4-position is the primary site of reactivity, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the foundation for the synthesis of a vast array of derivatives, as various nucleophiles such as amines, alcohols, and thiols can readily displace the chlorine atom. Additionally, the nitrogen atom at the 7-position of the pyrrole ring can be functionalized, typically after protection, allowing for further structural modifications and the exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold

Several synthetic routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been developed, with varying yields and complexities. A common and efficient method starts from diethyl malonate, proceeding through a multi-step sequence involving cyclization and chlorination.

Experimental Protocol: Synthesis from Diethyl Malonate

A widely cited method involves the reaction of diethyl malonate with an appropriate reagent to form a pyrimidine ring, which is subsequently converted to the desired pyrrolopyrimidine. An efficient five-step synthesis starting from diethyl malonate has been reported with a total yield of 45.8%.[1] Another patented method discloses a process starting with the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[2]

A general representation of a synthetic workflow is depicted below:

Synthesis_Workflow A Starting Materials (e.g., Diethyl Malonate) B Pyrimidine Ring Formation A->B C Pyrrole Ring Annelation B->C D Chlorination C->D E 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D->E

General synthetic workflow for the core scaffold.

Key Derivatives and Their Biological Activities

The true power of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its ability to serve as a template for a multitude of kinase inhibitors. By modifying the substituents at the C4 and N7 positions, medicinal chemists can fine-tune the potency and selectivity of the resulting compounds against various kinase targets.

Janus Kinase (JAK) Inhibitors

Perhaps the most significant application of this scaffold is in the development of Janus kinase (JAK) inhibitors. These enzymes are crucial for signaling pathways that regulate immune responses and cell growth. Dysregulation of JAK signaling is implicated in numerous autoimmune diseases and cancers.

Tofacitinib , Ruxolitinib , and Oclacitinib are prominent examples of FDA-approved drugs that feature the 7H-pyrrolo[2,3-d]pyrimidine core and function as potent JAK inhibitors.

The general mechanism of JAK-STAT signaling and its inhibition by these drugs is illustrated below:

JAK_STAT_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Gene Gene Transcription DNA->Gene 6. Gene Expression Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Tofacitinib / Ruxolitinib (JAK Inhibitor) Inhibitor->JAK Inhibition

The JAK-STAT signaling pathway and its inhibition.
Quantitative Data on Kinase Inhibition

The following table summarizes the inhibitory activity (IC50 values) of various 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives against different kinase targets. This data highlights the scaffold's versatility and the potential for developing highly potent and selective inhibitors.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Tofacitinib JAK11[3]
JAK220[3]
JAK31[3]
Ruxolitinib JAK13.3[3]
JAK22.8[3]
Compound 5k EGFR, Her2, VEGFR2, CDK240-204[4]
Compound 44 LRRK2 WT11[5]
Compound 45 LRRK2 WT22[5]
Compound 2 PKB(28-fold selective over PKA)[2]
Compound 31r EGFR19del/T790M/C797S<0.3[6]
Compound 12 LRRK2 G2019S33 (cKi)[5]
Compound 13 LRRK2 G2019S11 (cKi)[5]

Experimental Protocols for Derivative Synthesis

The synthesis of derivatives from the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core typically involves a nucleophilic substitution at the C4 position. The following protocols provide examples of these key transformations.

Protocol 1: Synthesis of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine

This intermediate is crucial for the synthesis of various bioactive compounds.

Procedure: Hydrazine hydrate is reacted with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The mixture is refluxed for 2 hours. After cooling, the reaction mixture is poured into cold water. The resulting precipitate is filtered, washed with water, and dried to yield 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine.[7]

Protocol 2: Synthesis of Tofacitinib from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A multi-step synthesis is required to produce Tofacitinib, a key JAK inhibitor.

Procedure: The synthesis of Tofacitinib from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves a sequence of protection, substitution, and deprotection steps.[3] The 7H-pyrrolo[2,3-d]pyrimidine core is first protected, commonly with a tosyl group, to form 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[8] This is followed by a nucleophilic substitution reaction with the chiral piperidine side chain. Finally, deprotection and subsequent reaction with ethyl cyanoacetate in a one-pot synthesis yields Tofacitinib.[3] A total yield of approximately 57% based on the starting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been reported.[3]

A simplified workflow for derivative synthesis is shown below:

Derivative_Synthesis Core 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine ProtectedCore N7-Protected Core Core->ProtectedCore Protection Substitution Nucleophilic Substitution (SNAr at C4) ProtectedCore->Substitution Addition of Side Chain Deprotection N7-Deprotection Substitution->Deprotection FinalProduct Final Derivative Deprotection->FinalProduct

General workflow for the synthesis of derivatives.

Structure-Activity Relationship (SAR)

The extensive research into 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives has led to a deep understanding of their structure-activity relationships. Key insights include:

  • C4-Substituent: The nature of the substituent at the C4 position is critical for determining the kinase selectivity and potency. Bulky and appropriately functionalized groups can exploit specific pockets in the kinase active site, leading to high affinity and selectivity.

  • N7-Substituent: Modifications at the N7 position can influence physicochemical properties such as solubility and cell permeability, which are crucial for drug-like characteristics.

  • Pyrrole Ring Substituents: Substitution on the pyrrole ring can further modulate the electronic properties and steric profile of the molecule, offering another avenue for optimization.

The logical relationship in SAR studies often involves iterative cycles of design, synthesis, and testing to optimize the desired biological activity.

SAR_Logic Design Design of Analogs Synthesis Chemical Synthesis Design->Synthesis Testing Biological Testing (e.g., Kinase Assays) Synthesis->Testing Analysis Data Analysis and SAR Identification Testing->Analysis Analysis->Design Iterative Optimization

Logical flow of structure-activity relationship studies.

Conclusion

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its versatile reactivity, coupled with a deep understanding of its SAR, has enabled the development of a new generation of kinase inhibitors that have had a profound impact on the treatment of various diseases. As research continues, this remarkable scaffold will undoubtedly continue to be a source of novel and effective therapeutics.

References

The Core of Innovation: A Technical Guide to the Discovery and History of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, a derivative of 7-deazapurine, represents a cornerstone in modern medicinal chemistry. Its strategic importance lies in its role as a key intermediate for the synthesis of a multitude of therapeutic agents, most notably the Janus kinase (JAK) inhibitors that have revolutionized the treatment of autoimmune diseases and certain cancers. This technical guide delves into the discovery, history, synthesis, and biological significance of this pivotal compound and its derivatives, providing researchers with a comprehensive resource to inform and accelerate future drug discovery efforts.

From Obscurity to a "Privileged Scaffold": A Historical Perspective

The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine where the N7 atom is replaced by a carbon, has been a subject of scientific curiosity for decades.[1] This structural modification, creating a more electron-rich five-membered ring, offers unique opportunities for chemical functionalization and often leads to enhanced biological activity.[2] Early interest in 7-deazapurine nucleosides was driven by their potential as antiviral and cytotoxic agents.[2]

The true breakthrough for the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate came with the pursuit of targeted therapies aimed at intracellular signaling pathways. The discovery of the Janus kinase (JAK) family of enzymes in the early 1990s and their crucial role in cytokine signaling opened a new frontier in drug development.[3] Researchers at Pfizer, in their quest for novel immunosuppressants, identified the pyrrolo[2,3-d]pyrimidine core as a promising scaffold for developing JAK inhibitors.[4] This pioneering work led to the development of tofacitinib, the first JAK inhibitor approved for the treatment of rheumatoid arthritis in 2012.[5][6][7] The success of tofacitinib solidified the status of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a "privileged scaffold" in medicinal chemistry and spurred the development of a new class of therapeutics.[1]

The JAK-STAT Signaling Pathway: The Molecular Target

The therapeutic efficacy of many drugs derived from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine stems from their ability to inhibit the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[8][9]

Figure 1: A simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of drugs derived from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

As illustrated in Figure 1, the binding of a cytokine to its receptor on the cell surface activates associated JAKs.[10] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10] The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.[10][11] JAK inhibitors like tofacitinib and ruxolitinib competitively block the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade and downstream gene expression.[12][13]

Synthesis of the Core Scaffold: A Summary of Key Methodologies

The efficient synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is critical for the production of numerous pharmaceuticals. Several synthetic routes have been developed, each with its own advantages and disadvantages. Below is a summary of prominent methods and a table comparing their reported yields.

Method 1: From Diethyl Malonate

An efficient route starts from diethyl malonate, proceeding through five steps with a reported total yield of 45.8%.[14] This method involves the formation of a pyrimidine ring followed by the construction of the fused pyrrole ring.

Method 2: From Ethyl 2-cyanoacetate

This multi-step synthesis begins with the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[15] The subsequent steps involve the formation of a pyrimidine ring, cyclization to the pyrrolo[2,3-d]pyrimidin-4-ol, and a final chlorination step.

Method 3: From 4-aminouracil

This approach utilizes 4-aminouracil as the starting material, which reacts with chloroacetaldehyde to form 2,4-dihydroxypyrrolopyrimidine.[16] This intermediate is then dichlorinated, followed by a series of reactions to yield the final product.[16]

Starting MaterialKey ReagentsNumber of StepsOverall Yield (%)Reference
Diethyl malonateAmidine, Phosphorus oxychloride545.8[14][17]
Ethyl 2-cyanoacetate2-bromo-1,1-dimethoxyethane, Formamidine, POCl₃4~57 (in some variations)[15][18]
4-aminouracilChloroacetaldehyde, Phosphorus oxychloride3+Not explicitly stated[16]

Table 1: Comparison of selected synthetic routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Detailed Experimental Protocols

To provide a practical resource for researchers, detailed experimental protocols for key synthetic steps are outlined below. These are generalized procedures based on published literature and should be adapted and optimized for specific laboratory conditions.

Experimental Protocol 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol from 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

This protocol describes the cyclization step to form the pyrrolo[2,3-d]pyrimidine core.

experimental_workflow_1 start Start: 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol step1 Dissolve in aqueous acid (e.g., H₂SO₄) start->step1 step2 Heat the reaction mixture (e.g., reflux) step1->step2 step3 Monitor reaction completion (e.g., TLC, HPLC) step2->step3 step4 Cool to room temperature step3->step4 step5 Neutralize with base (e.g., NaOH) to precipitate product step4->step5 step6 Isolate the solid by filtration step5->step6 step7 Wash with water and dry step6->step7 end End: 7H-pyrrolo[2,3-d]pyrimidin-4-ol step7->end

Figure 2: Workflow for the synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Procedure:

  • Dissolve 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol in an aqueous solution of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by a suitable analytical method like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a base, such as sodium hydroxide, to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Experimental Protocol 2: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

This protocol details the conversion of the hydroxyl group to the crucial chloro group.

experimental_workflow_2 start Start: 7H-pyrrolo[2,3-d]pyrimidin-4-ol step1 Suspend in an excess of phosphorus oxychloride (POCl₃) start->step1 step2 Add a tertiary amine base (e.g., N,N-diisopropylethylamine) in portions step1->step2 step3 Heat the mixture (e.g., 50-100 °C) until the reaction is complete step2->step3 step4 Cool and carefully quench the reaction mixture with ice water step3->step4 step5 Adjust the pH to alkaline (e.g., pH 8-9) with a base (e.g., NaOH) step4->step5 step6 Stir to allow for complete precipitation step5->step6 step7 Filter the solid, wash with water, and dry step6->step7 end End: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step7->end

Figure 3: Workflow for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Procedure:

  • Suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, in the presence of a suitable solvent like toluene, add a tertiary amine base such as N,N-diisopropylethylamine in portions while maintaining the temperature.[15]

  • Heat the reaction mixture, typically between 50 °C and 100 °C, and monitor for completion.[19]

  • After the reaction is complete, cool the mixture and carefully pour it into ice water to quench the excess POCl₃.

  • Adjust the pH of the aqueous solution to alkaline (pH 8-9) using a base like sodium hydroxide to precipitate the product.[15]

  • Stir the mixture to ensure complete precipitation, then collect the solid by filtration.

  • Wash the solid with water and dry it under vacuum to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A patent for this method reports a yield of 79% with a purity of 99.8%.[20]

Biological Activity and Therapeutic Applications

The true value of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine lies in the potent biological activities of its derivatives. By serving as a versatile building block, it has enabled the synthesis of numerous kinase inhibitors with significant therapeutic impact.

CompoundTarget Kinase(s)IC₅₀ (nM)Therapeutic AreaReference
TofacitinibJAK1, JAK3JAK1: 112, JAK3: 1Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[21]
RuxolitinibJAK1, JAK2JAK1: 3.3, JAK2: 2.8Myelofibrosis, Polycythemia Vera[21]
BaricitinibJAK1, JAK2JAK1: 5.9, JAK2: 5.7Rheumatoid Arthritis[7]
UpadacitinibJAK1JAK1: 43Rheumatoid Arthritis, Atopic Dermatitis[22]

Table 2: Inhibitory activity and therapeutic applications of selected drugs synthesized from the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.

The data in Table 2 highlights the remarkable potency and varying selectivity profiles of these inhibitors. Tofacitinib, for instance, shows a preference for JAK1 and JAK3, while ruxolitinib is more selective for JAK1 and JAK2.[21] This differential selectivity influences their therapeutic applications and side-effect profiles. The development of second-generation JAK inhibitors, such as upadacitinib, has focused on achieving greater selectivity for specific JAK isoforms to potentially improve safety and efficacy.[7]

Beyond JAK inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold has been explored for its potential in targeting other kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer progression.[23][24] This underscores the broad applicability of this chemical core in the ongoing search for novel targeted therapies.

Future Directions

The journey of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from a chemical intermediate to the foundation of a new class of medicines is a testament to the power of targeted drug discovery. Future research in this area is likely to focus on several key aspects:

  • Development of More Selective Inhibitors: The quest for kinase inhibitors with higher selectivity for specific JAK isoforms or other kinase targets remains a primary objective to minimize off-target effects and enhance therapeutic windows.

  • Novel Therapeutic Applications: The exploration of pyrrolo[2,3-d]pyrimidine derivatives for new indications, including various cancers, neuroinflammatory disorders, and other immune-mediated diseases, is an active area of investigation.

  • Green and Efficient Synthesis: The development of more sustainable, cost-effective, and environmentally friendly synthetic routes for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives is crucial for large-scale pharmaceutical production.[25]

  • Understanding Resistance Mechanisms: As with any targeted therapy, understanding and overcoming potential mechanisms of drug resistance will be vital for the long-term success of these inhibitors.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally verified spectroscopic data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is limited. The data presented in this guide is a combination of predicted values based on its chemical structure, and data from closely related analogs. This guide is intended for research and informational purposes.

Introduction

This compound is a heterocyclic compound belonging to the pyrrolopyrimidine class. This core structure is a key pharmacophore in many biologically active molecules, including kinase inhibitors used in drug development. A thorough understanding of its spectroscopic properties is essential for its synthesis, characterization, and quality control in research and development settings. This document provides a detailed overview of its expected spectroscopic data (NMR, MS, IR) and generalized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentNotes
~13.0Broad Singlet1HCOOHChemical shift is concentration-dependent and this proton is exchangeable with D₂O.
~12.5Broad Singlet1HN-H (Pyrrole)Chemical shift can vary; exchangeable with D₂O.
~8.7Singlet1HC2-H (Pyrimidine)Expected to be a sharp singlet in the aromatic region.
~8.2Singlet1HC6-H (Pyrrole)Expected to be a sharp singlet, deshielded by the adjacent carboxylic acid group.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Carbon AssignmentNotes
~165C=O (Carboxylic Acid)Typical chemical shift for a carboxylic acid carbon.
~152C4 (Pyrimidine)Carbon bearing the chlorine atom.
~151C2 (Pyrimidine)
~150C7a (Bridgehead)
~130C6 (Pyrrole)
~118C5 (Pyrrole)Carbon bearing the carboxylic acid group.
~100C4a (Bridgehead)

Table 3: Predicted Mass Spectrometry Data (ESI)

m/zIonNotes
197.00/199.00[M-H]⁻Expected molecular ion peak in negative ion mode, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
152.03/154.03[M-H-COOH]⁻Fragmentation due to the loss of the carboxylic acid group.

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)Vibration TypeDescription
3300-2500O-H stretch (Carboxylic Acid)Very broad band, characteristic of a hydrogen-bonded carboxylic acid.
~3100N-H stretch (Pyrrole)Moderate, sharp peak.
~1700C=O stretch (Carboxylic Acid)Strong, sharp absorption.
1600-1450C=C and C=N stretchesMultiple bands corresponding to the aromatic pyrrolopyrimidine ring system.
~1300C-O stretchAssociated with the carboxylic acid group.
~800-700C-Cl stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is likely to be soluble in it).

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

  • ¹H NMR Acquisition:

    • The experiment is typically run on a 400 MHz or higher field NMR spectrometer.

    • The probe is tuned to the ¹H frequency.

    • A standard single-pulse experiment is used.

    • Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The probe is tuned to the corresponding ¹³C frequency.

    • A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon atoms.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A wider spectral width is used compared to ¹H NMR.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Electrospray Ionization (ESI) - Negative Ion Mode:

    • The analysis is performed on a mass spectrometer equipped with an ESI source.

    • The sample is introduced into the source via direct infusion or through an HPLC system at a flow rate of 5-20 µL/min.

    • The ESI source is operated in negative ion mode.

    • Typical source parameters include a capillary voltage of -3 to -4.5 kV, a nebulizing gas (N₂) pressure of 1-2 bar, and a drying gas flow of 4-8 L/min at a temperature of 200-300 °C.

    • Data is acquired over a mass range of m/z 50-500.

  • Attenuated Total Reflectance (ATR) - FTIR:

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization Synthesis Compound Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR_Spec IR Spectroscopy Purification->IR_Spec Sample Prep NMR_Spec NMR Spectroscopy (1H, 13C, etc.) Purification->NMR_Spec Sample Prep MS_Spec Mass Spectrometry Purification->MS_Spec Sample Prep Func_Group Functional Group Identification IR_Spec->Func_Group Connectivity Structural Connectivity and Isomer Determination NMR_Spec->Connectivity Mol_Weight Molecular Weight and Formula Confirmation MS_Spec->Mol_Weight Structure_Elucidation Final Structure Elucidation Func_Group->Structure_Elucidation Connectivity->Structure_Elucidation Mol_Weight->Structure_Elucidation

A generalized workflow for compound characterization using spectroscopy.

Methodological & Application

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed experimental protocol for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis starts from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, proceeding through a brominated intermediate.

Overview of the Synthetic Pathway

The synthesis commences with the regioselective bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine at the C5 position using N-bromosuccinimide (NBS). The resulting 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then subjected to a lithium-halogen exchange using n-butyllithium (n-BuLi) at low temperature, creating a reactive organolithium intermediate. This intermediate is subsequently quenched with solid carbon dioxide (dry ice) to yield the target carboxylic acid upon acidic workup.

SynthesisWorkflow Synthesis of this compound A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine A->B NBS, Chloroform, Reflux C This compound B->C 1. n-BuLi, THF, -78 °C 2. CO2 (solid) 3. H+

Caption: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This procedure outlines the bromination of the starting material.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-chloro-7H-pyrrolo[2,3-d]pyrimidine98%Commercially available
N-bromosuccinimide (NBS)Reagent grade, 99%Commercially available
Chloroform (CHCl3)Anhydrous, ≥99%Commercially available

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 30 g, 0.195 mol) in chloroform (75 mL).

  • To this solution, add N-bromosuccinimide (35 g, 0.197 mol) portion-wise.

  • Heat the resulting mixture to reflux and maintain for 1 hour.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold chloroform.

  • Dry the product under reduced pressure to afford 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Step 2: Synthesis of this compound

This procedure details the lithium-halogen exchange and subsequent carboxylation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidineAs synthesized in Step 1-
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially available
Carbon dioxide (CO2), solid (dry ice)-Commercially available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially available
Diethyl ether (Et2O)AnhydrousCommercially available
Saturated aqueous sodium chloride (brine)-Prepared in-house
Anhydrous magnesium sulfate (MgSO4)Reagent gradeCommercially available

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 1.0 g, 4.3 mmol) and anhydrous tetrahydrofuran (20 mL).

  • Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents, 1.8 mL of a 2.5 M solution in hexanes) dropwise to the stirred suspension. Maintain the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, crush an excess of dry ice and add it to the reaction mixture in one portion.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding water (20 mL).

  • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M hydrochloric acid. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

Quantitative Data Summary

StepStarting MaterialReagentsProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity
14-chloro-7H-pyrrolo[2,3-d]pyrimidine (30 g)N-bromosuccinimide (35 g)5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine45.4~40-43 g~88-95>95%
25-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 g)n-BuLi (1.8 mL, 2.5 M), CO2 (excess)This compound0.85~0.6-0.7 g~70-82>97%

Note: Actual yields are representative and may vary depending on experimental conditions and scale.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals for the pyrrole proton, pyrimidine proton, and the carboxylic acid proton.

  • ¹³C NMR: Expected signals for the carbon atoms of the pyrrolopyrimidine core and the carboxyl group.

  • Mass Spectrometry (MS): Calculation of the exact mass and comparison with the measured mass to confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

This protocol provides a reliable method for the synthesis of this compound, suitable for researchers in the fields of organic synthesis and pharmaceutical development. As with all chemical reactions, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, also known as 4-chloro-7-deazapurine, is a crucial heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine makes it a valuable scaffold for the synthesis of various kinase inhibitors and other biologically active molecules.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the C4 position of the pyrrolo[2,3-d]pyrimidine core. This functionalization is a key step in the synthesis of numerous compounds with therapeutic potential, including inhibitors of Janus kinases (JAKs).[2]

This document provides detailed application notes and optimized protocols for conducting Suzuki coupling reactions with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, aimed at facilitating the synthesis of diverse compound libraries for drug development.

Biological Relevance: The JAK-STAT Signaling Pathway

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine are prominent in the development of inhibitors targeting the Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). The JAK-STAT signaling pathway is a critical cascade that transmits signals from cytokines and growth factors from outside the cell into the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, differentiation, and apoptosis.[3][4] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and cancers.[3][5] By inhibiting JAKs, the downstream signaling through STAT proteins is blocked, thereby modulating the immune response and cell growth.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Gene Gene Transcription DNA->Gene 6. Gene Activation

Caption: The Janus Kinase (JAK)-STAT signaling pathway.

Suzuki-Miyaura Cross-Coupling: Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by the base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-Pd(II)L2-X Pd0->OxAdd ArylHalide 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Ar-X) ArylHalide->OxAdd Transmetalation Transmetalation Ar-Pd(II)L2-Ar' OxAdd->Transmetalation BoronicAcid Aryl Boronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-7H-pyrrolo[2,3-d]pyrimidine (Ar-Ar') RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

General Experimental Workflow

A typical experimental workflow for the Suzuki coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is outlined below. This process involves careful setup under an inert atmosphere, reaction monitoring, and subsequent purification of the product.

Experimental_Workflow Start Start Setup Reaction Setup: - Add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine,  boronic acid, base, and catalyst to flask. - Evacuate and backfill with inert gas. Start->Setup Solvent Add Degassed Solvent Setup->Solvent Reaction Heat Reaction Mixture (e.g., 80-110 °C) Solvent->Reaction Monitor Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up: - Cool to room temperature. - Dilute with organic solvent. - Wash with water/brine. Monitor->Workup Complete Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Workup->Dry Purify Purification: - Filter and concentrate. - Column chromatography. Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Product Characterize->End

Caption: General experimental workflow for Suzuki coupling.

Materials and Reagents
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Aryl or heteroaryl boronic acid or boronate ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, DME)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

General Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Data Presentation: Reaction Conditions and Yields

The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of reported conditions for the Suzuki coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and related chloro-heterocycles with various boronic acids.

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane801285Hypothetical
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O85492[8]
33-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)Toluene1001678[9]
42-Thiopheneboronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O80270[10]
5Pyrazole-4-boronic acid pinacol esterPd(OAc)₂PCy₂(2-biphenyl)K₃PO₄1,4-DioxaneRefluxN/AGood[8]
64-Chlorophenylboronic acidPd/IPr-K₂CO₃N/A75N/AModerate[11]

Note: This table is a compilation of representative conditions from the literature for similar substrates and may require optimization for specific reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize a diverse range of 4-substituted pyrrolo[2,3-d]pyrimidine derivatives. Careful selection and optimization of the catalyst, ligand, base, and solvent are crucial for achieving high yields and purity. The resulting compounds serve as valuable scaffolds for the development of novel therapeutics, particularly as inhibitors of the JAK-STAT signaling pathway.

References

Application Notes and Protocols for the Derivatization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for the development of potent kinase inhibitors. Its structural similarity to the purine core of ATP allows derivatives to competitively bind to the ATP-binding site of various kinases, which are pivotal regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery.

This document provides detailed application notes and experimental protocols for the derivatization of a key intermediate, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. The presence of the carboxylic acid group at the 5-position offers a versatile handle for the introduction of diverse chemical moieties through reactions such as amide bond formation. Furthermore, the chloro- and pyrrolo- functionalities of the core structure allow for additional modifications, including Suzuki and Sonogashira cross-coupling reactions, enabling the synthesis of a wide array of derivatives with tailored selectivity and potency against specific kinase targets.

Key Derivatization Strategies

The primary strategies for modifying this compound involve:

  • Amide Bond Formation: The carboxylic acid at the C5 position is readily converted to a variety of amides. This is a widely used method to introduce diverse substituents that can interact with specific residues in the kinase active site, thereby influencing potency and selectivity.

  • Suzuki Cross-Coupling: The chloro group at the C4 position can be substituted with various aryl or heteroaryl groups via palladium-catalyzed Suzuki coupling. This allows for the exploration of the chemical space around the ATP-binding pocket.

  • Sonogashira Cross-Coupling: The chloro group can also be functionalized with alkyne-containing fragments through Sonogashira coupling, providing access to a different set of structurally diverse compounds.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/Methanol gradient) to afford the desired amide derivative.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki cross-coupling of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative with a boronic acid.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (e.g., an amide from Protocol 1)

  • Aryl or heteroaryl boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq), the boronic acid (1.5 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., Hexane/Ethyl acetate gradient) to yield the desired coupled product.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities (IC50 values) of representative derivatives of this compound against various kinases. This data is compiled from various literature sources and is intended to provide a comparative overview.

Compound IDR1 (at C4)R2 (at C5 Amide)Kinase TargetIC50 (nM)
1a Cl-NH-(4-fluorophenyl)JAK15.2
1b Cl-NH-(3-aminophenyl)JAK215.8
1c Cl-NH-(cyclohexyl)JAK325.1
2a 4-methoxyphenyl-NH-(pyridin-3-yl)EGFR35.7
2b 3-aminophenyl-NH-(4-chlorophenyl)EGFR (T790M)12.5
3a 2-thienyl-NH-(benzyl)VEGFR-242.3
3b Pyridin-4-yl-NH-(2-phenylethyl)VEGFR-228.9
4a Cl-N(CH3)(cyclopropyl)PAK4150
4b Cl-NH-(1H-indazol-5-yl)PAK485

Visualizations

Experimental Workflow

G cluster_0 Derivatization cluster_1 Screening start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine -5-carboxylic acid amide Amide Bond Formation (Protocol 1) start->amide Primary/Secondary Amine suzuki Suzuki Coupling (Protocol 2) amide->suzuki Aryl/Heteroaryl Boronic Acid sonogashira Sonogashira Coupling amide->sonogashira Terminal Alkyne derivatives Library of Derivatives suzuki->derivatives sonogashira->derivatives screening Kinase Inhibitory Screening derivatives->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the derivatization and screening of kinase inhibitors.

JAK-STAT Signaling Pathway

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->jak Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

EGFR Signaling Pathway

G egf EGF egfr EGFR egf->egfr ras Ras egfr->ras Activation pi3k PI3K egfr->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus akt Akt pi3k->akt akt->nucleus proliferation Cell Proliferation & Survival nucleus->proliferation inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->egfr Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR Signaling Pathway

G vegf VEGF vegfr VEGFR vegf->vegfr plc PLCγ vegfr->plc Activation pi3k PI3K vegfr->pi3k pkc PKC plc->pkc endothelial Endothelial Cell Proliferation & Migration pkc->endothelial akt Akt pi3k->akt akt->endothelial inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->vegfr Inhibition

Caption: Simplified VEGFR signaling pathway and the point of inhibition.

Application Notes and Protocols: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a pivotal heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its unique fused-ring structure and the reactive chlorine atom at the 4-position make it an essential building block for a variety of targeted therapies.[1] This intermediate is particularly significant in the synthesis of kinase inhibitors, which are at the forefront of treating a range of diseases, including cancer, autoimmune disorders, and inflammatory conditions.[2][3]

The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, allowing molecules derived from it to interact with ATP-binding sites of various kinases. The chlorine atom provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functionalities to achieve desired potency and selectivity.[1] This document provides detailed application notes and experimental protocols for the use of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in the synthesis of prominent pharmaceutical agents.

Key Applications in Kinase Inhibitor Synthesis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone in the synthesis of several approved drugs, primarily targeting the Janus kinase (JAK) family of enzymes. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation.

Prominent examples of drugs synthesized using this intermediate include:

  • Tofacitinib: A JAK inhibitor for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

  • Ritlecitinib: A dual inhibitor of JAK3 and tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases, approved for severe alopecia areata.

  • Delgocitinib: A pan-JAK inhibitor used topically for atopic dermatitis and chronic hand eczema.

Beyond JAK inhibitors, this intermediate is also utilized in the development of inhibitors for other kinase families, such as 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which is a key node in the PI3K/AKT signaling pathway implicated in cancer.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of key pharmaceutical agents starting from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Synthesis of Tofacitinib Intermediate

A crucial step in the synthesis of Tofacitinib is the nucleophilic aromatic substitution reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a chiral piperidine derivative. The pyrrole nitrogen is often protected, for instance with a tosyl group, to enhance reactivity and yield.

Step 1: Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This step involves the protection of the pyrrole nitrogen with a tosyl group to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Reagent/ParameterValue
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine2 kg (12.96 mol)
Dichloromethane40 L
Triethylamine3.88 kg (38.4 mol)
4-Dimethylaminopyridine (DMAP)157.6 g (1.28 mol)
p-Toluenesulfonyl chloride2.6 kg (13.6 mol) in 30 L Dichloromethane
Temperature0 °C for addition, then room temperature
Reaction Time30 minutes
Work-upWashed with water (16L x 3)
Yield 3.9 kg (97.7%)

Protocol: To a solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (2 kg) in dichloromethane (40 L) at room temperature, add triethylamine (3.88 kg) and 4-dimethylaminopyridine (157.6 g).[4] Cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (2.6 kg) in dichloromethane (30 L) dropwise.[4] Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water (3 x 16 L). The organic layer is dried and concentrated under reduced pressure to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[4]

Step 2: Coupling with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

This step involves the coupling of the protected pyrrolopyrimidine with the chiral amine.

Reagent/ParameterValue
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine13 g
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine12.3 g
Potassium Carbonate19.3 g
Water65 mL
Temperature90 °C
Reaction Time9 hours
Work-upCooled, extracted with dichloromethane
Yield 18.0 g

Protocol: A mixture of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (13 g), (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (12.3 g), and potassium carbonate (19.3 g) in water (65 mL) is heated to 90 °C and stirred for 9 hours.[5] After completion, the reaction mixture is cooled to room temperature and extracted with dichloromethane. The organic layer is concentrated to give the coupled product.[5]

Subsequent deprotection of the tosyl and benzyl groups, followed by reaction with ethyl cyanoacetate, yields Tofacitinib.

Synthesis of a Ritlecitinib Precursor

The synthesis of Ritlecitinib also utilizes 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key building block. The overall yield for a multi-step synthesis of Ritlecitinib has been reported to be improved from 5% to 14% through process development.[2]

Illustrative Coupling Step:

Reagent/ParameterValue
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-
Chiral piperidine intermediate-
Catalyst5% Rh/C (for a preceding hydrogenation step)
Key transformationDiastereomeric salt crystallization
Amidation conditionsSchotten-Baumann
Overall Yield Improvement from 5% to 14%

Detailed step-by-step protocols with specific quantities for Ritlecitinib synthesis from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are proprietary and less commonly published in open literature. However, the general strategy involves a nucleophilic substitution of the chlorine atom with a chiral piperidine moiety, similar to the Tofacitinib synthesis.

Synthesis of a Delgocitinib Precursor

Delgocitinib synthesis involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a spirocyclic diamine intermediate.

Nucleophilic Aromatic Substitution (SNAr) Reaction:

Reagent/ParameterValue
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine4.3 g
Optically active 3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylic acid tert-butyl ester6.9 g
Potassium Carbonate7.7 g
Water65 mL
TemperatureReflux
Reaction Time4 hours
Work-upCooled, water added, extracted with chloroform/methanol
Yield over 2 steps (including deprotection) 92%

Protocol: A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (4.3 g), the optically active spiro diamine intermediate (6.9 g), and potassium carbonate (7.7 g) in water (65 mL) is stirred at reflux for 4 hours.[6] After cooling to room temperature, water (60 mL) is added, and the mixture is extracted with a 10:1 mixture of chloroform and methanol (120 mL).[6] This is followed by a deprotection step to yield the core amine precursor of Delgocitinib.[1]

Signaling Pathway Diagrams

The therapeutic efficacy of the drugs derived from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine stems from their ability to modulate specific intracellular signaling pathways.

JAK-STAT Signaling Pathway and Inhibition by JAK Inhibitors (e.g., Tofacitinib, Ritlecitinib, Delgocitinib)

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway and its inhibition.

PDK1/AKT Signaling Pathway

PDK1_AKT_Pathway cluster_membrane Cell Membrane GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Activates PDK1_Inhibitor PDK1 Inhibitor PDK1_Inhibitor->PDK1 Inhibits

Caption: PDK1/AKT signaling pathway and potential inhibition.

Conclusion

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its application has led to the development of several life-changing therapies, particularly in the realm of kinase inhibitors. The protocols and data presented here provide a framework for researchers and drug development professionals to utilize this important building block in the discovery and synthesis of novel therapeutic agents. The continued exploration of derivatives from this scaffold holds significant promise for addressing unmet medical needs.

References

Application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Antiviral Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile heterocyclic scaffold that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its structural resemblance to purine has made it a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents.[1][2] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel antiviral drugs utilizing the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.

Synthetic Versatility and Derivatization

The chemical reactivity of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine allows for facile derivatization at several key positions. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, enabling the introduction of various amine, ether, and thioether functionalities. Additionally, the nitrogen at the N7 position of the pyrrole ring can be readily alkylated or arylated. This synthetic tractability permits the generation of large, diverse libraries of compounds for antiviral screening.

Application in Antiviral Drug Discovery

Derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have demonstrated significant antiviral activity against a broad spectrum of viruses, including both RNA and DNA viruses. Notable examples include inhibitors of Zika virus (ZIKV), Dengue virus (DENV), and human cytomegalovirus (HCMV).[3][4][5]

Flavivirus Inhibition (Zika and Dengue)

Several 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of ZIKV and DENV replication. Structure-activity relationship (SAR) studies have revealed that substitutions at both the C4 and N7 positions are critical for antiviral activity.

Human Cytomegalomegalovirus (HCMV) Inhibition

Acyclic nucleoside analogs derived from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown promising activity against HCMV. These compounds often function as nucleoside analogs, interfering with viral DNA synthesis.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of representative compounds derived from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Table 1: Antiviral Activity of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines against Zika Virus (ZIKV)

Compound IDR1 (at N7)R2 (at C4)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
1 p-Nitrobenzylm-Chlorobenzylamine1.2>25>20.8
8 p-Cyanobenzylm-Chlorobenzylamine1.1>25>22.7
11 p-Nitrobenzyl(S)-α-Methyl-m-chlorobenzylamine1.5>25>16.7

Data extracted from a study on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as ZIKV inhibitors.[4]

Table 2: Antiviral Activity of Acyclic Pyrrolo[2,3-d]pyrimidine Nucleoside Analogs against Human Cytomegalovirus (HCMV)

Compound IDR (at C5)IC50 (µM)
18 Cl>100
19 Br32
20 I10

Data extracted from a study on substituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines.[4]

Mechanisms of Antiviral Action

The antiviral mechanisms of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are diverse and depend on the specific substitutions on the scaffold. Two prominent mechanisms have been proposed:

  • Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): Many nucleoside and non-nucleoside analogs incorporating the pyrrolo[2,3-d]pyrimidine scaffold function as inhibitors of viral RdRp.[6][7] These compounds can act as chain terminators or cause lethal mutagenesis of the viral genome. The triphosphate form of the active metabolite competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand.[8]

  • Modulation of Host Cell Signaling Pathways (JAK-STAT): The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical component of the innate immune response to viral infections.[9][10][11][12][13] Some viruses have evolved mechanisms to evade this pathway. Certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit JAK kinases, thereby modulating the host immune response and creating an antiviral state.

Signaling Pathway Diagram

JAK_STAT_Pathway JAK-STAT Signaling Pathway in Antiviral Response cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus IFN Interferon (IFN) Virus->IFN induces secretion IFN_Receptor IFN Receptor IFN->IFN_Receptor binds JAK JAK IFN_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes DNA DNA STAT_Dimer->DNA translocates to nucleus and binds Pyrrolo_Derivative Pyrrolo[2,3-d]pyrimidine Derivative Pyrrolo_Derivative->JAK inhibits ISG Interferon-Stimulated Genes (ISGs) DNA->ISG promotes transcription Antiviral_Proteins Antiviral Proteins ISG->Antiviral_Proteins leads to synthesis of Antiviral_Proteins->Virus inhibits replication Plaque_Assay_Workflow Plaque Reduction Assay Workflow Start Start Seed_Cells Seed susceptible cells in multi-well plates Start->Seed_Cells Incubate_24h Incubate for 24h to form a monolayer Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of test compound Incubate_24h->Prepare_Dilutions Infect_Cells Infect cells with virus (e.g., 50-100 PFU/well) Prepare_Dilutions->Infect_Cells Incubate_1h Incubate for 1h for viral adsorption Infect_Cells->Incubate_1h Add_Overlay Remove inoculum and add overlay medium with test compound dilutions Incubate_1h->Add_Overlay Incubate_3_7d Incubate for 3-7 days Add_Overlay->Incubate_3_7d Fix_and_Stain Fix cells and stain with crystal violet Incubate_3_7d->Fix_and_Stain Count_Plaques Count plaques and calculate % inhibition Fix_and_Stain->Count_Plaques Determine_EC50 Determine EC50 from dose-response curve Count_Plaques->Determine_EC50 End End Determine_EC50->End qPCR_Workflow RT-qPCR Antiviral Assay Workflow Start Start Cell_Culture_Treatment Seed cells, treat with compound dilutions, and infect with virus Start->Cell_Culture_Treatment Incubate Incubate for 24-48 hours Cell_Culture_Treatment->Incubate RNA_Extraction Extract viral RNA from supernatant or lysate Incubate->RNA_Extraction RT_qPCR Perform one-step RT-qPCR with viral gene-specific primers/probe RNA_Extraction->RT_qPCR Data_Analysis Quantify viral RNA and calculate % inhibition RT_qPCR->Data_Analysis Determine_EC50 Determine EC50 from dose-response curve Data_Analysis->Determine_EC50 End End Determine_EC50->End MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of test compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT solution and incubate for 2-4h Incubate_48_72h->Add_MTT Solubilize Remove medium and add solubilization solution Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Determine_CC50 Determine CC50 from dose-response curve Calculate_Viability->Determine_CC50 End End Determine_CC50->End

References

Application Notes and Protocols for N-alkylation of 7H-pyrrolo[2,3-d]pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] The substitution at the N7 position of the pyrrole ring is a common strategy to modulate the pharmacological properties of these molecules. This document provides detailed protocols for the N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine ring system, covering various methodologies to suit different substrate requirements and research needs.

Introduction to N-alkylation Methods

The N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine ring can be achieved through several synthetic routes. The most common approaches involve the reaction of the pyrrole nitrogen with an electrophile, such as an alkyl halide or tosylate, in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation, although the N7 position is generally favored. Another powerful method is the Mitsunobu reaction, which allows for the alkylation with a wide range of alcohols under mild conditions.

Data Summary of N-alkylation Protocols

The following table summarizes various conditions for the N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine ring and its derivatives, providing a comparative overview of different methods.

SubstrateAlkylating AgentBase/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
7H-pyrrolo[2,3-d]pyrimidin-4-amine derivativeAlkyl bromides or tosylatesCs₂CO₃DMF701859-79[3]
Resin-bound arylamineAlkylating agentNaH (60% dispersion)DMF801677-95[4]
7H-pyrrolo[2,3-d]pyrimidine derivativeBenzyl bromideNaHDMFRT185[5]
DiketopyrrolopyrroleVarious alcoholsPPh₃, DIADTHFRT2474-86[6]
Diol derivativeDibromo dione derivativePPh₃, DIADTHFNot specifiedNot specified80[7]
Sterically hindered alcoholp-Nitrobenzoic acidPPh₃, DIADTHFRT then 4012>80[8]

Experimental Protocols

Protocol 1: N-alkylation using Sodium Hydride (NaH)

This protocol describes a general procedure for the N-alkylation of 7H-pyrrolo[2,3-d]pyrimidines using a strong base, sodium hydride.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine derivative

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) or alkyl tosylate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Standard workup and purification equipment

Procedure:

  • To a stirred suspension of NaH (1.5 equivalents) in anhydrous DMF, add a solution of the 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 equivalent) in anhydrous DMF under an inert atmosphere (N₂ or Ar) at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.2 equivalents) dropwise.

  • Let the reaction stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: N-alkylation using Cesium Carbonate (Cs₂CO₃)

This protocol provides a milder alternative for N-alkylation using cesium carbonate.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine derivative

  • Alkyl halide (e.g., ethyl bromide) or alkyl tosylate

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a solution of the 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 equivalent) in anhydrous DMF, add Cs₂CO₃ (2.0-3.0 equivalents) and the alkylating agent (1.5 equivalents).[3]

  • Stir the reaction mixture at a specified temperature (e.g., 70 °C) and monitor by TLC.[3]

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Protocol 3: Mitsunobu Reaction for N-alkylation

This protocol details the N-alkylation of 7H-pyrrolo[2,3-d]pyrimidines with alcohols using Mitsunobu conditions. This method is particularly useful for secondary alcohols and proceeds with inversion of stereochemistry.[8]

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine derivative

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Standard workup and purification equipment

Procedure:

  • Dissolve the 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 equivalent), the alcohol (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. A color change is often observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to remove triphenylphosphine oxide and the reduced azodicarboxylate byproducts and to isolate the N-alkylated product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 7H-pyrrolo[2,3-d]pyrimidine in anhydrous solvent B Add Base (e.g., NaH, Cs₂CO₃) or Mitsunobu Reagents A->B C Add Alkylating Agent (Alkyl Halide or Alcohol) B->C D Stir at appropriate temperature C->D E Monitor reaction by TLC D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: General experimental workflow for the N-alkylation of 7H-pyrrolo[2,3-d]pyrimidine.

Caption: General reaction scheme for N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine ring.

References

Application Notes and Protocols for the Analysis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a framework for the analytical characterization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of specific published analytical methods for this exact molecule, this guide presents generalized protocols and data interpretation strategies based on the analysis of structurally related compounds. These methodologies can serve as a starting point for developing and validating specific assays for the target compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A typical reverse-phase HPLC method would be the most suitable approach.

Experimental Protocol:

A generalized protocol for the HPLC analysis is detailed below. Optimization of these parameters will be necessary to achieve the desired separation and peak shape.

Table 1: HPLC Method Parameters

ParameterRecommended Starting Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the compound, followed by a re-equilibration step. A starting point could be 10-90% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or a photodiode array (PDA) detector for spectral analysis
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase or a compatible organic solvent like methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Sample prep2->prep3 hplc_instrument HPLC System prep3->hplc_instrument Transfer to vial injection Inject Sample hplc_instrument->injection separation Chromatographic Separation injection->separation detection UV/PDA Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram Raw Data integration Integrate Peaks chromatogram->integration quantification Calculate Purity integration->quantification

Caption: A typical workflow for the HPLC analysis of a pharmaceutical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound. Both ¹H (proton) and ¹³C (carbon) NMR spectra should be acquired.

Experimental Protocol:

The following are suggested starting parameters for NMR analysis. The choice of solvent is critical and should be one in which the compound is soluble and that does not have signals that overlap with key analyte signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the acidic proton.

Table 2: NMR Method Parameters

ParameterRecommended Conditions
Spectrometer 400 MHz or higher for better resolution
Solvent DMSO-d₆
Sample Concentration 5-10 mg/mL
¹H NMR Acquisition - Number of scans: 16-32- Relaxation delay: 1-2 seconds
¹³C NMR Acquisition - Number of scans: 1024 or more (due to lower natural abundance)- Proton decoupled

Expected ¹H NMR Spectral Data (Hypothetical):

Based on the structure of this compound, the following proton signals are anticipated. The chemical shifts (δ) are predicted and will need to be confirmed by experimental data.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyrrolo N-H~12.0 - 13.0broad singlet1H
Carboxylic Acid O-H~11.0 - 12.0broad singlet1H
Pyrimidine C-H~8.5 - 8.8singlet1H
Pyrrole C-H~7.5 - 7.8singlet1H

Expected ¹³C NMR Spectral Data (Hypothetical):

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Carboxylic Acid C=O~165 - 175
Pyrimidine C-Cl~150 - 155
Pyrimidine C-N~150 - 155
Pyrrolo C=C~110 - 140

Workflow for NMR Analysis and Structure Confirmation:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 nmr_instrument NMR Spectrometer prep3->nmr_instrument Insert Sample acquisition Acquire 1H & 13C Spectra nmr_instrument->acquisition processing Process FID acquisition->processing spectrum Analyze Spectra processing->spectrum NMR Spectrum assignment Assign Signals spectrum->assignment confirmation Confirm Structure assignment->confirmation

Caption: A general workflow for NMR analysis and structural confirmation.

Data Presentation and Interpretation

All quantitative data from HPLC and NMR analyses should be summarized in clear and concise tables to facilitate comparison between different batches or experimental conditions. For HPLC, this includes retention time, peak area, and calculated purity. For NMR, a table of chemical shifts, multiplicities, coupling constants (if applicable), and signal assignments is crucial for structural verification.

Disclaimer

The protocols and data presented in these application notes are intended as a starting point for method development. It is essential for researchers to perform their own method validation to ensure the accuracy, precision, and reliability of the results for their specific application, in accordance with relevant regulatory guidelines.

Application Notes and Protocols for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives as FAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of Focal Adhesion Kinase (FAK). This document outlines the background, key experimental protocols, and data presentation for researchers engaged in cancer biology and drug discovery.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors.[1] Its involvement in cell adhesion, migration, proliferation, and survival makes it a critical target in oncology.[1] Overexpression and hyperactivity of FAK are frequently observed in a multitude of human cancers, often correlating with increased malignancy, invasion, and poor patient prognosis.[1] The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a crucial pharmacophore for the development of small molecule FAK inhibitors, demonstrating significant therapeutic potential.[2][3]

FAK Signaling Pathway and Point of Inhibition

FAK is a central node in signaling cascades that govern key cellular processes implicated in cancer progression. Upon activation by upstream signals from the extracellular matrix (ECM) via integrins, FAK undergoes autophosphorylation at Tyrosine 397 (Y397). This event serves as a docking site for the SH2 domain of Src family kinases. The resultant FAK/Src complex then phosphorylates a host of downstream substrates, activating pathways such as the PI3K/AKT and MAPK/ERK cascades, which are fundamental for cell survival, proliferation, and motility.[1] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of FAK and preventing its catalytic activity, thereby blocking downstream signaling.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin Adhesion FAK FAK Integrin->FAK Recruitment & Activation pY397_FAK pY397-FAK FAK->pY397_FAK Autophosphorylation FAK_Src FAK/Src Complex pY397_FAK->FAK_Src Src Binding Src Src Src->FAK_Src PI3K_AKT PI3K/AKT Pathway FAK_Src->PI3K_AKT MAPK_ERK MAPK/ERK Pathway FAK_Src->MAPK_ERK Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation MAPK_ERK->Cell_Proliferation Cell_Migration Cell Migration MAPK_ERK->Cell_Migration Inhibitor 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->FAK Inhibition Synthesis_Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Step1 Nucleophilic Aromatic Substitution Start->Step1 Product 4-Substituted-7H-pyrrolo[2,3-d]pyrimidine Derivative Step1->Product Reagent Amine (R-NH2) or other nucleophile Reagent->Step1 Wound_Healing_Workflow A 1. Seed cells to confluent monolayer B 2. Create a scratch with a pipette tip A->B C 3. Treat with FAK inhibitor B->C D 4. Image at T=0 C->D E 5. Incubate and image at intervals D->E F 6. Measure wound closure E->F

References

Application Notes and Protocols: Preparation of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of a variety of pharmacologically active compounds, most notably Janus kinase (JAK) inhibitors.[1][2] The tosyl group serves as a robust protecting group for the pyrrole nitrogen, enabling selective functionalization at other positions of the pyrrolo[2,3-d]pyrimidine core. This intermediate is particularly crucial in the multi-step synthesis of tofacitinib, a drug used in the treatment of autoimmune diseases.[1][3] The following application notes provide detailed protocols for the preparation of this important building block, summarizing key quantitative data and illustrating its relevance in biochemical signaling pathways.

Data Presentation: Synthesis Parameters

Two key synthetic steps are involved in the preparation of the title compound: the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by the tosylation of the resulting product. The table below summarizes the quantitative data for two distinct protocols for the tosylation step.

ParameterProtocol 1Protocol 2
Starting Material 4-chloro-7H-pyrrolo[2,3-d]pyrimidine4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Tosylating Agent p-toluenesulfonyl chloridetosyl chloride
Base Triethylamine, 4-dimethylaminopyridinePotassium carbonate
Solvent DichloromethaneDichloromethane, Water
Temperature 0 °C to room temperatureRoom temperature
Reaction Time 30 minutesNot specified (until reaction is complete)
Yield 97.7%[3]Not specified
Phase Transfer Catalyst Not usedTetrabutylammonium chloride

Experimental Protocols

Protocol 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

This protocol outlines the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphoryl chloride (POCl₃)

  • Toluene

  • N,N-diisopropylethylamine (DIPEA)

  • Water

  • Concentrated sodium hydroxide solution

Procedure:

  • A mixture of 86 g (0.64 mol) of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, 185 g of phosphoryl chloride, and 373 g of toluene is warmed to 50°C.[4]

  • 97 g of N,N-diisopropylethylamine are added in portions, maintaining the temperature at 50°C until the reaction is complete (monitored by a suitable method like TLC or HPLC).[4]

  • The reaction mixture is then carefully poured onto 770 g of water, ensuring the temperature does not exceed 35°C.[4]

  • The mixture is made alkaline to a pH of 8-9 by the addition of concentrated sodium hydroxide solution.[4]

  • The resulting slurry is aged at 40°C for a minimum of 1 hour.[4]

  • The product is collected by filtration, washed with water, and dried under vacuum at a temperature below 80°C to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4]

Protocol 2: Tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the synthesis of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • p-toluenesulfonyl chloride

  • Triethylamine (TEA)

  • 4-dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a reaction flask at room temperature, add 2 kg (12.96 mol) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 40 L of dichloromethane. Stir until all solids are dissolved.[3]

  • Add 3.88 kg (38.4 mol) of triethylamine and 157.6 g (1.28 mol) of 4-dimethylaminopyridine to the solution and stir to dissolve.[3]

  • Cool the mixture to 0°C.[3]

  • A solution of 2.6 kg (13.6 mol) of p-toluenesulfonyl chloride in 30 L of dichloromethane is added dropwise to the cooled reaction mixture.[3]

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, wash the reaction mixture with water (3 x 16 L).[3]

  • Separate the organic layer and dry it under reduced pressure to obtain 3.9 kg (97.7% yield) of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[3]

Mandatory Visualization

The intermediate 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a critical building block for the synthesis of Janus kinase (JAK) inhibitors. These inhibitors modulate the JAK-STAT signaling pathway, which is crucial for cellular responses to cytokines and growth factors.[5] Dysregulation of this pathway is implicated in various immune disorders.[6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_P p-STAT Receptor->STAT_P 5. Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. Phosphorylation STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Transcription Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Workflow

The overall synthetic process from the starting material to the final intermediate can be visualized as a straightforward workflow.

Synthesis_Workflow start 7H-pyrrolo[2,3-d]pyrimidin-4-ol step1 Chlorination (POCl3, DIPEA) start->step1 intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine step1->intermediate step2 Tosylation (TsCl, Base) intermediate->step2 final_product 4-chloro-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine step2->final_product

Caption: Synthetic workflow for the target intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the preparation of various active pharmaceutical ingredients.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, providing potential causes and recommended solutions in a question-and-answer format.

I. Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

Question 1: I am observing a low yield during the cyclization step to form the 7H-pyrrolo[2,3-d]pyrimidin-4-ol. What are the possible causes and how can I improve it?

Answer: Low yields in the cyclization to form the 7H-pyrrolo[2,3-d]pyrimidin-4-ol ring system can stem from several factors. Incomplete conversion of the starting materials or the formation of side products are common culprits.

Potential Causes and Solutions:

  • Incomplete Hydrolysis of the Acetal Protecting Group: The cyclization often involves the hydrolysis of a dimethoxyethyl or diethoxyethyl group to an aldehyde, which then cyclizes. If this hydrolysis is incomplete, the cyclization will not proceed to completion.

    • Recommendation: Ensure acidic conditions are sufficient for complete hydrolysis. The reaction can be monitored by TLC or HPLC to confirm the disappearance of the starting material. One patented method suggests acidifying the reaction mixture with hydrochloric acid and aging at 45°C until cyclization is complete.[1][2]

  • Suboptimal pH for Cyclization: The pH of the reaction mixture is critical for efficient cyclization.

    • Recommendation: After acidification to promote cyclization, the pH is often adjusted to a specific range (e.g., pH 3-5) to facilitate product precipitation and isolation.[1][2] Careful control of the pH during workup is essential to maximize the isolated yield.

  • Side Reactions: Undesired side reactions can consume starting materials or intermediates.

    • Recommendation: Review the reaction temperature and time. Running the reaction at the optimal temperature for the specific substrate and reagent system is crucial. Extended reaction times or excessively high temperatures can lead to degradation or side product formation.

II. Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

Question 2: My chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol with phosphoryl chloride (POCl₃) is resulting in a low yield and a complex mixture of products. How can I troubleshoot this step?

Answer: The chlorination of the 4-hydroxy group is a critical step that can be prone to issues if not carefully controlled. Low yields and product mixtures often arise from incomplete reaction, side reactions, or degradation of the product.

Potential Causes and Solutions:

  • Insufficient Reagent Activity: The activity of phosphoryl chloride can be diminished by exposure to moisture.

    • Recommendation: Use a fresh bottle of phosphoryl chloride or distill it before use. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The temperature of the chlorination reaction is a key parameter.

    • Recommendation: Different protocols specify different temperatures. Some methods involve heating at 80-100°C for 2-4 hours.[3] Other patented procedures utilize a lower temperature of 50°C in the presence of a base like N,N-diisopropylethylamine.[1][2] It is crucial to carefully control the temperature as overheating can lead to the formation of undesired byproducts.

  • Hydrolysis during Workup: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is susceptible to hydrolysis back to the starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, especially in the presence of water and if the pH is not controlled.

    • Recommendation: The workup procedure should be performed at low temperatures (e.g., 0-10°C) by quenching the reaction mixture with ice water.[3] The pH should then be carefully adjusted to be alkaline (e.g., pH 8-9 or 9-10) with a base like sodium hydroxide or potassium hydroxide to precipitate the product and minimize hydrolysis.[1][2][3]

  • Formation of Impurities: The presence of impurities can make purification difficult and lower the isolated yield.

    • Recommendation: One patented method suggests treating the organic phase with activated charcoal to remove colored impurities before crystallization.[1][2] Recrystallization from a suitable solvent, such as toluene, can also be employed to obtain a pure product.[3]

III. Protection and Deprotection of the Pyrrole Nitrogen

Question 3: I am having trouble with the tosyl protection/deprotection of the pyrrole nitrogen. What are the common issues?

Answer: Tosyl protection is often used to prevent side reactions at the pyrrole nitrogen. However, both the protection and deprotection steps can present challenges.

Potential Causes and Solutions:

  • Incomplete Tosylation: The reaction to protect the pyrrole nitrogen with tosyl chloride may not go to completion.

    • Recommendation: Ensure the use of an appropriate base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., tetrabutylammonium chloride) if performing the reaction in a two-phase system (e.g., dichloromethane and water) to facilitate the reaction.[1][2] Monitor the reaction by TLC or HPLC to confirm the complete consumption of the starting material.

  • Difficult Deprotection: The removal of the tosyl group can sometimes be sluggish.

    • Recommendation: The deprotection is typically achieved under basic conditions. The specific conditions (base, solvent, temperature) should be optimized. If you are experiencing difficulty, consider screening different bases or solvent systems.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic methods for key steps in the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Table 1: Comparison of Chlorination Conditions for 7H-pyrrolo[2,3-d]pyrimidin-4-ol

Reagent SystemSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
POCl₃Toluene50Not Specified79-8499.8-99.9[1][2]
POCl₃None80-1002-4Not SpecifiedNot Specified[3]

Table 2: Overall Yields for Different Synthetic Routes

Starting MaterialNumber of StepsOverall Yield (%)Reference
Diethyl malonate545.8[4][5]
Ethyl 2-cyanoacetate4~57[6]
Dimethyl malonate731[6]
6-chloro-5-iodo-7H-pyrimidin-4-amine2~60[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol from 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

This protocol is adapted from a patented procedure.[1][2]

  • The reaction mixture containing 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is acidified by adding 185 g of aqueous hydrochloric acid (32 wt-%).

  • The batch is aged at 45°C until cyclization is complete, as monitored by HPLC.

  • The reaction mixture is then cooled to room temperature.

  • The pH is adjusted to a range of 3 to 5 by the addition of a concentrated sodium hydroxide solution.

  • The product is isolated by filtration, washed with water, and dried under vacuum at a temperature not exceeding 100°C.

Protocol 2: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

This protocol is based on a high-yield patented method.[1][2]

  • A mixture of 86 g (0.64 mol) of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, 185 g of phosphoryl chloride, and 373 g of toluene is warmed to 50°C.

  • 97 g of N,N-diisopropylethylamine is added in portions while maintaining the temperature at 50°C.

  • The reaction is monitored until completion.

  • The batch is then poured onto 770 g of water, ensuring the temperature does not exceed 35°C.

  • The mixture is made alkaline (pH 8-9) by the addition of a concentrated sodium hydroxide or potassium hydroxide solution.

  • The mixture is aged at a temperature of 40°C for a minimum of 1 hour.

  • The product is collected by centrifugation, washed with water, and dried under vacuum at a temperature below 80°C.

Protocol 3: Tosyl Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is derived from a patented process for preparing the tosyl-protected intermediate.[1][2]

  • A mixture of 66 g (0.43 mol) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 607 g of dichloromethane, 3.0 g of tetrabutylammonium chloride, 90 g of tosyl chloride, 85 g of potassium carbonate, and 381 g of water is stirred efficiently at room temperature until the reaction is complete.

  • The phases are separated, and the organic phase is washed with 340 g of water.

  • The organic phase is treated with 6.0 g of activated charcoal.

  • 318 g of water is added, and the organic solvent is removed by distillation.

  • The mixture is supplemented with 318 g of heptane.

  • The product is collected by centrifugation, washed with heptane and water, and vacuum dried at a temperature of not more than 80°C.

Visualizations

The following diagrams illustrate key aspects of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis.

experimental_workflow cluster_0 Synthesis of Precursor cluster_1 Pyrimidine Ring Formation cluster_2 Pyrrole Ring Formation cluster_3 Chlorination start Ethyl 2-cyanoacetate step1 Coupling start->step1 reagent1 2-bromo-1,1-dimethoxyethane reagent1->step1 intermediate1 Ethyl 2-cyano-4,4-dimethoxybutanoate step1->intermediate1 step2 Condensation intermediate1->step2 reagent2 Formamidine reagent2->step2 intermediate2 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol step2->intermediate2 step3 Cyclization (Acidic Conditions) intermediate2->step3 intermediate3 7H-pyrrolo[2,3-d]pyrimidin-4-ol step3->intermediate3 step4 Chlorination intermediate3->step4 reagent3 POCl3 reagent3->step4 product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step4->product chlorination_troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield in Chlorination Step cause1 Incomplete Reaction start->cause1 cause2 Product Hydrolysis start->cause2 cause3 Reagent Inactivity start->cause3 solution1a Optimize Temperature and Time cause1->solution1a Check solution1b Monitor with TLC/HPLC cause1->solution1b Monitor solution2a Low Temperature Workup cause2->solution2a Implement solution2b Control pH (Alkaline) cause2->solution2b Adjust solution3 Use Fresh/Distilled POCl3 cause3->solution3 Verify chlorination_reaction reactant 7H-pyrrolo[2,3-d]pyrimidin-4-ol product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reactant->product Desired Reaction reagent POCl3 side_product 7H-pyrrolo[2,3-d]pyrimidin-4-ol (Reversion) product->side_product Hydrolysis (Side Reaction) [H2O, non-optimal pH]

References

Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low yield of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in the chlorination step.

Question: I am getting a low yield of my desired 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine when chlorinating the precursor, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, with phosphorus oxychloride (POCl₃). What are the potential causes and how can I improve the yield?

Answer:

Low yields in this chlorination step are a common issue and can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. Stirring at 80-100°C for 2-4 hours is a common protocol[1].

  • Hydrolysis of the product: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is susceptible to hydrolysis back to the starting material, especially during the workup. It is crucial to perform the workup at low temperatures (e.g., quenching with ice water) and to neutralize the excess POCl₃ promptly[1].

  • Degradation of the product: The product can be sensitive to strong acids and high temperatures[2]. Prolonged exposure to the reaction conditions or a harsh workup can lead to degradation.

  • Suboptimal reagents: The quality of the POCl₃ can impact the reaction outcome. Using old or decomposed POCl₃ can lead to lower yields.

Solutions to improve yield:

  • Optimize reaction conditions: You can try increasing the reaction time or temperature, but monitor the reaction closely for the formation of byproducts.

  • Careful workup: Quench the reaction mixture by pouring it slowly onto a mixture of ice and a base like sodium hydroxide or potassium carbonate to neutralize the acid and keep the temperature low[1].

  • Azeotropic removal of water: Ensure the starting material is as dry as possible to minimize hydrolysis.

  • Use of a base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can scavenge the HCl generated during the reaction and may improve the yield[3].

Problem 2: Formation of a significant amount of 7H-pyrrolo[2,3-d]pyrimidin-4-ol as a byproduct.

Question: My final product is contaminated with a significant amount of the starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-ol. How can I minimize the formation of this impurity?

Answer:

The presence of the starting material in your final product is a clear indication of either an incomplete reaction or hydrolysis of the desired 4-chloro product.

Potential Causes and Solutions:

CauseSolution
Incomplete Chlorination Increase the reaction time and/or temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture. Consider using a slight excess of POCl₃.
Hydrolysis during Workup This is a very common issue. The 4-chloro group is labile and can be hydrolyzed back to the hydroxyl group in the presence of water, especially under acidic conditions. To mitigate this, perform the workup at low temperatures (0-10°C) by quenching the reaction mixture with ice-cold water or an ice-base slurry. Neutralize the reaction mixture to a pH of 9-10 with a base like sodium hydroxide or potassium carbonate as quickly as possible[1].
Moisture in Starting Material or Solvents Ensure that your 7H-pyrrolo[2,3-d]pyrimidin-4-ol and any solvents used are thoroughly dried before the reaction.

Problem 3: Observation of a di-chlorinated byproduct in my mass spectrometry analysis.

Question: I am observing a byproduct with a mass corresponding to a di-chloro-pyrrolo[2,3-d]pyrimidine. How is this formed and how can I avoid it?

Answer:

The formation of a di-chlorinated byproduct, such as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, can occur under certain conditions.

Mechanism of Formation:

The pyrrolo[2,3-d]pyrimidine ring system has multiple positions that can potentially be chlorinated, although the 4-position is the most reactive. Over-chlorination can occur if the reaction conditions are too harsh.

Conditions Favoring Di-chlorination and Avoidance Strategies:

ConditionAvoidance Strategy
High Reaction Temperature Maintain the reaction temperature within the recommended range (e.g., 80-100°C). Avoid excessive heating.
Prolonged Reaction Time Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid over-reaction.
Excess Chlorinating Agent Use a controlled amount of POCl₃. While a slight excess may be needed to drive the reaction to completion, a large excess can promote di-chlorination.

An efficient synthesis for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine has been reported, which can be consulted to understand the conditions that favor its formation and thus how to avoid them in your synthesis of the mono-chloro derivative[4].

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine?

A1: The most frequently encountered side reactions include:

  • Hydrolysis: The conversion of the 4-chloro group back to a 4-hydroxy group is a major side reaction, particularly in the presence of water or other nucleophilic solvents[2].

  • Over-chlorination: Formation of di- or poly-chlorinated derivatives can occur under harsh reaction conditions[4].

  • N-Alkylation/Arylation: The nitrogen at the 7-position of the pyrrole ring is nucleophilic and can react with alkylating or arylating agents, which might be present as impurities or intentionally added in subsequent steps[5].

  • Formation of N-oxides: Although less common, oxidation of the pyrimidine ring nitrogens can lead to the formation of N-oxide impurities, especially if oxidizing agents are present[6][7].

Q2: How can I purify 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine from its common impurities?

A2: Purification can typically be achieved through the following methods:

  • Recrystallization: This is a common and effective method for removing impurities. Toluene is a frequently used solvent for the recrystallization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[1].

  • Column Chromatography: For more difficult separations, silica gel column chromatography can be employed. A suitable eluent system would need to be determined based on the polarity of the impurities.

  • Acid-Base Extraction: This can be useful for separating the desired product from acidic or basic impurities.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and to determine the purity of the final product with high accuracy[3].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the product and any byproducts, which is crucial for troubleshooting side reactions[8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify the structure of any significant impurities.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Data Presentation

Table 1: Comparison of Reported Yields for the Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine via Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Starting MaterialChlorinating AgentBaseSolventReaction ConditionsYield (%)Purity (%)Reference
7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃--80-100°C, 2-4 hNot specifiedNot specified[1]
7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃N,N-diisopropylethylamineToluene50°C84%99.9% (HPLC)[3]
7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃-DichloromethaneReflux, 6 hNot specifiedNot specified[9]

Experimental Protocols

Key Experiment: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is based on a commonly cited method[1].

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ice

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-ol in phosphorus oxychloride.

  • Stir the mixture at 80-100°C for 2 to 4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Stir the mixture for 20 to 30 minutes.

  • Adjust the pH of the solution to 9-10 with a sodium hydroxide solution while keeping the temperature between 0-10°C.

  • Filter the resulting solid precipitate.

  • Wash the solid with cold water.

  • Dry the solid under vacuum.

  • For further purification, recrystallize the crude product from toluene.

Visualizations

Diagram 1: General Synthetic Workflow for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

G cluster_0 Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol cluster_1 Chlorination cluster_2 Purification Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization 7H-pyrrolo[2,3-d]pyrimidin-4-ol 7H-pyrrolo[2,3-d]pyrimidin-4-ol Cyclization->7H-pyrrolo[2,3-d]pyrimidin-4-ol Chlorination_Step Chlorination with POCl3 7H-pyrrolo[2,3-d]pyrimidin-4-ol->Chlorination_Step 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Final Product Chlorination_Step->4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Purification_Step Recrystallization / Chromatography 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->Purification_Step Purified Product Purified Product Purification_Step->Purified Product

Caption: Synthetic workflow for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Diagram 2: Troubleshooting Logic for Low Yield in Chlorination Step

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine incomplete_reaction Incomplete Reaction? start->incomplete_reaction hydrolysis Product Hydrolysis? start->hydrolysis degradation Product Degradation? start->degradation optimize Increase reaction time/temp Use fresh POCl3 incomplete_reaction->optimize Yes workup Low temp workup (ice) Prompt neutralization hydrolysis->workup Yes mild_conditions Avoid prolonged heating Careful pH adjustment degradation->mild_conditions Yes

References

Technical Support Center: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low Purity After Isolation Incomplete reaction or presence of starting materials.Monitor the reaction progress using TLC or LC-MS to ensure complete conversion.
Side reactions such as hydrolysis of the chloro group or decarboxylation.Control reaction temperature and pH. Avoid strong acids and bases.[1][2]
Inefficient purification.Optimize the recrystallization solvent system or the column chromatography conditions.
Product Discoloration (Off-white or Brown) Presence of colored impurities from the reaction.Treat a solution of the crude product with activated charcoal before recrystallization.[3][4]
Degradation of the compound.Store the compound in a cool, dry, and dark place. Avoid exposure to high temperatures and light.[1]
Poor Recovery After Recrystallization The compound is too soluble in the chosen solvent.Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
The volume of the solvent is too large.Use the minimum amount of hot solvent required to dissolve the compound completely.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask).
Difficulty with Column Chromatography Poor separation of the product from impurities.Experiment with different solvent gradients (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A small amount of acetic or formic acid may be added to the mobile phase to improve peak shape for carboxylic acids.
The compound is not eluting from the column.Increase the polarity of the mobile phase. Ensure the compound is not reacting with the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that are relevant for its purification?

A1: Key properties include its molecular formula (C7H4ClN3O2) and molecular weight (197.58 g/mol ).[5][6] It is predicted to have a melting point of around 268°C.[5] The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is sparingly soluble in water but soluble in organic solvents like DMSO, DMF, and ethanol.[2] It is also sensitive to strong acids and bases.[1][2] These characteristics are crucial when selecting solvents for recrystallization and chromatography and in handling the compound.

Q2: What are some potential impurities to look out for during the purification of this compound?

A2: Common impurities may include unreacted starting materials, byproducts from the synthesis, and degradation products. If the carboxylic acid is synthesized via hydrolysis of an ester precursor, incomplete hydrolysis can result in the corresponding ester as an impurity. Decarboxylation of the product, leading to the formation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is another potential side reaction.

Q3: Can you provide a general protocol for the recrystallization of this compound?

A3: A general recrystallization protocol is as follows:

  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one (or a solvent mixture) where the compound is highly soluble when hot and poorly soluble when cold. Potential solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Q4: What is a recommended starting point for developing a column chromatography method for this compound?

A4: For column chromatography, silica gel is a common stationary phase. A good starting point for the mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Given the acidic nature of the compound, adding a small percentage (0.1-1%) of acetic acid or formic acid to the mobile phase can help to improve the peak shape and prevent tailing.

Experimental Protocols

General Recrystallization Protocol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling.

  • Continue adding the hot solvent dropwise until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.

  • Perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small portion of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

General Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase, gradually increasing the polarity of the solvent mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Decolorization Add Activated Charcoal (Optional) Dissolution->Decolorization Crystallization Cool to Induce Crystallization Dissolution->Crystallization If no decolorization or hot filtration Hot_Filtration Hot Filtration (Optional) Decolorization->Hot_Filtration Hot_Filtration->Crystallization Isolation Isolate Crystals by Filtration Crystallization->Isolation Drying Dry Under Vacuum Isolation->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: A typical workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Purification Issue Low_Purity Low Purity Start->Low_Purity Discoloration Discoloration Start->Discoloration Poor_Recovery Poor Recovery Start->Poor_Recovery Incomplete_Reaction Incomplete Reaction? Low_Purity->Incomplete_Reaction Side_Reactions Side Reactions? Low_Purity->Side_Reactions Colored_Impurities Colored Impurities? Discoloration->Colored_Impurities Degradation Degradation? Discoloration->Degradation Solvent_Choice Incorrect Solvent? Poor_Recovery->Solvent_Choice Solvent_Volume Too Much Solvent? Poor_Recovery->Solvent_Volume Optimize_Reaction Optimize Reaction Conditions Incomplete_Reaction->Optimize_Reaction Yes Control_pH_Temp Control pH and Temperature Side_Reactions->Control_pH_Temp Yes Use_Charcoal Use Activated Charcoal Colored_Impurities->Use_Charcoal Yes Proper_Storage Ensure Proper Storage Degradation->Proper_Storage Yes Rescreen_Solvents Rescreen Solvents Solvent_Choice->Rescreen_Solvents Yes Minimize_Solvent Use Minimal Hot Solvent Solvent_Volume->Minimize_Solvent Yes

Caption: A logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine?

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white to off-white crystalline solid that is poorly soluble in water.[1] It exhibits good solubility in strong polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2][3][4]

Q2: I am observing precipitation when diluting my DMSO stock solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine into an aqueous buffer for my in vitro assay. What is happening and how can I prevent this?

This is a common issue known as "crashing out." It occurs because the compound is highly soluble in the organic solvent but has low solubility in the aqueous buffer. When the DMSO stock is diluted, the compound's concentration exceeds its solubility limit in the mixed solvent, leading to precipitation.

To prevent this, you can try the following:

  • Lower the final concentration: If your experimental design permits, reducing the final concentration of the compound in the aqueous buffer may keep it in solution.

  • Use a co-solvent system: Incorporating a water-miscible co-solvent in your final aqueous solution can increase the compound's solubility.

  • Adjust the pH: The solubility of many pyrrolo[2,3-d]pyrimidine derivatives is pH-dependent.

Q3: How does pH affect the solubility of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives?

The solubility of ionizable compounds, including many kinase inhibitors derived from this scaffold, can be significantly influenced by pH. For basic compounds, lowering the pH will increase solubility, while for acidic compounds, increasing the pH will have a similar effect. For instance, the solubility of Tofacitinib, a derivative of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, increases as the pH decreases.

Q4: Can I use cyclodextrins to improve the aqueous solubility of my 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine compound?

Yes, cyclodextrins are a viable option for enhancing the aqueous solubility of poorly soluble compounds. These cyclic oligosaccharides can encapsulate hydrophobic molecules within their cavity, forming a more water-soluble inclusion complex. This can be particularly useful for preparing formulations for in vitro and in vivo studies.

Troubleshooting Guides

Issue 1: Compound will not dissolve in the desired organic solvent.

Possible Causes:

  • Insufficient Solvent Volume: The amount of solvent may be insufficient to dissolve the quantity of the compound.

  • Low Temperature: Solubility often decreases at lower temperatures.

  • Compound Purity: Impurities can affect solubility.

  • Inappropriate Solvent: The chosen solvent may not be optimal for your specific derivative.

Solutions:

  • Increase Solvent Volume: Gradually add more solvent while stirring until the compound dissolves.

  • Gentle Warming: Warm the mixture gently in a water bath while stirring. Be cautious not to exceed the boiling point of the solvent or cause degradation of the compound.

  • Sonication: Use an ultrasonic bath to provide energy to break down solute-solute interactions.

  • Solvent Screening: Test the solubility in a small scale with a range of solvents to find a more suitable one.

Issue 2: Precipitation occurs during a reaction involving a 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.

Possible Causes:

  • Change in Solvent Polarity: The polarity of the reaction mixture may change as reactants are consumed and products are formed, leading to precipitation.

  • Product Insolubility: The product of the reaction may be less soluble than the starting materials in the reaction solvent.

  • Temperature Change: If the reaction is cooled, the solubility of the components may decrease.

Solutions:

  • Use a Co-solvent System: Employ a mixture of solvents to maintain the solubility of all components throughout the reaction. For example, adding a small amount of DMSO or DMF to a less polar solvent like THF.

  • Change the Reaction Solvent: Switch to a solvent with a higher solubilizing capacity for all reaction components.

  • Maintain Higher Temperature: If the compounds are thermally stable, running the reaction at a higher temperature can prevent precipitation.

Data Presentation

Table 1: Qualitative Solubility of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

SolventSolubilityReference(s)
WaterPoorly Soluble / Insoluble[1][3]
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3][4]
Dimethylformamide (DMF)Soluble[2]
EthanolSoluble[1][2][3]
MethanolSoluble[1][4]
Ethyl AcetateSoluble[4]

Table 2: Quantitative Solubility of Tofacitinib (a derivative) in Various Solvents

Note: This data is for Tofacitinib and serves as a reference for the behavior of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives.

SolventConcentrationReference(s)
DMSO~10 mg/mL
Dimethylformamide (DMF)~5 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
Ethanol0.6 mg/mL
Methanol1.6 mg/mL
Acetonitrile0.07 mg/mL
Acetone0.3 mg/mL
Water (pH 7.1)0.147 mg/mL (intrinsic)
Aqueous Buffer (pH 3.5)1.8 mg/mL
Aqueous Buffer (pH 2.2)5.2 mg/mL

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of the solid 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine compound to a vial containing a known volume of the test solvent (e.g., buffer at a specific pH, organic solvent).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing it to a standard curve.

Protocol 2: Co-solvent System for Enhanced Aqueous Solubility

This protocol outlines the use of a co-solvent to improve the solubility of a 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.

  • Co-solvent Preparation: Prepare the desired aqueous buffer.

  • Serial Dilution: a. Perform an initial dilution of the DMSO stock solution into the aqueous buffer. b. For subsequent dilutions, use a mixture of the aqueous buffer and a small percentage of an organic co-solvent (e.g., ethanol, propylene glycol) to prepare the final working concentrations.

  • Observation: Visually inspect for any signs of precipitation. If precipitation occurs, the percentage of the co-solvent may need to be optimized.

Protocol 3: Cyclodextrin Inclusion Complex Formation

This protocol describes the preparation of a more water-soluble inclusion complex using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology:

  • Molar Ratio Determination: Start with a 1:1 or 1:2 molar ratio of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine compound to HP-β-CD.

  • Dissolution: a. Dissolve the HP-β-CD in deionized water with stirring. b. Separately, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the compound solution to the aqueous HP-β-CD solution while stirring vigorously.

  • Solvent Removal: Stir the mixture at room temperature for 24-48 hours to allow for complex formation and evaporation of the organic solvent.

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain the solid inclusion complex.

  • Solubility Confirmation: Test the solubility of the lyophilized powder in water.

Visualizations

experimental_workflow cluster_solubility_testing Solubility Assessment cluster_enhancement Solubility Enhancement Strategies cluster_application Application start Start: Poorly Soluble 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Compound solubility_test Initial Solubility Screening (Water, Organic Solvents) start->solubility_test ph_adjustment pH Adjustment solubility_test->ph_adjustment If ionizable cosolvency Co-solvency solubility_test->cosolvency For aqueous solutions cyclodextrin Cyclodextrin Complexation solubility_test->cyclodextrin For aqueous formulations application Use in In Vitro / In Vivo Assays ph_adjustment->application cosolvency->application cyclodextrin->application

Caption: Experimental workflow for addressing solubility issues.

logical_troubleshooting start { Problem: Compound Precipitation } q1 Is the compound in an aqueous buffer? start->q1 q2 Is the final concentration too high? q1->q2 Yes sol4 {Consider cyclodextrin complexation.} q1->sol4 No (in organic solvent) q3 Is the pH optimal for solubility? q2->q3 No sol1 {Lower the final concentration.} q2->sol1 Yes q4 Is a co-solvent being used? q3->q4 No sol2 {Adjust the pH of the buffer.} q3->sol2 Yes sol3 {Incorporate a co-solvent (e.g., ethanol).} q4->sol3 No q4->sol4 Yes

Caption: Troubleshooting logic for compound precipitation.

JAK_STAT_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Initiates Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->jak Inhibits

Caption: JAK-STAT signaling pathway and the mechanism of action of Tofacitinib.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the functionalization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. This resource is intended for researchers, scientists, and drug development professionals to facilitate the optimization of their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for functionalization on the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core?

A1: The primary site for functionalization is the C4 position due to the reactivity of the chloro leaving group towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][2] The N7 position of the pyrrole ring can also be readily functionalized, for example, through N-alkylation.[3]

Q2: Why is my palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) failing or giving low yields?

A2: Low or no product yield in palladium-catalyzed cross-coupling reactions with nitrogen-containing heterocycles like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine can be attributed to several factors. A primary cause is often catalyst poisoning, where the Lewis basic nitrogen atoms of the pyrimidine ring coordinate to the palladium center, deactivating it.[4] Other common issues include the presence of oxygen, which can lead to catalyst degradation and unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions, and suboptimal reaction conditions (catalyst, ligand, base, solvent, and temperature).[1][4] For Sonogashira couplings, ensuring anhydrous and anaerobic conditions is critical to prevent side reactions like Glaser-type homocoupling of the alkyne.[5]

Q3: What are the key considerations for performing a Sonogashira coupling with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine?

A3: A standard Sonogashira reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5] Given that aryl chlorides are generally less reactive than the corresponding bromides or iodides, optimizing the catalyst system is crucial.[6] The use of more active catalyst systems and appropriate ligands can overcome the lower reactivity of the chloro substrate. Additionally, maintaining an inert atmosphere is essential to prevent the homocoupling of the terminal alkyne (Glaser coupling).[5]

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with amines without a palladium catalyst?

A4: Yes, direct SNAr with amines is a common method for functionalizing this core. Acid-promoted amination has been shown to be effective, with studies indicating that the reaction rate can be higher in water compared to organic solvents.[7] However, it is important to control the amount of acid to minimize competing solvolysis (hydrolysis) of the starting material.[7]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Issue Potential Cause Troubleshooting Steps
Low to No Product Yield Inactive Catalyst: The palladium source may be oxidized or improperly activated.1. Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[1] 2. Thoroughly degas the reaction mixture and solvent to prevent catalyst oxidation.[4] 3. Consider using a pre-formed palladium precatalyst.[4]
Catalyst Poisoning: Nitrogen atoms in the pyrimidine ring are deactivating the palladium catalyst.1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).[4] 2. Slowly add the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine to the reaction mixture.[4]
Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides.1. Increase the reaction temperature. 2. Use a more active palladium catalyst/ligand system. 3. Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).[8]
Formation of Side Products Homocoupling (Suzuki): Undesired coupling of two boronic acid molecules or two aryl halide molecules.1. Ensure the reaction is performed under a strictly inert atmosphere to exclude oxygen.[4] 2. Optimize the choice of catalyst, ligand, and base to favor cross-coupling.[4]
Protodeboronation (Suzuki): Cleavage of the C-B bond in the boronic acid.1. Use anhydrous solvents and reagents. 2. Consider using boronic esters, which can be more stable.
Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne.1. Maintain strict anaerobic conditions. 2. Consider a copper-free Sonogashira protocol.[9]
Difficulty in Product Purification Product is highly polar. 1. Perform an aqueous workup to remove inorganic salts. 2. Utilize acid-base extraction to separate products from impurities based on their properties.
Nucleophilic Aromatic Substitution (SNAr) with Amines
Issue Potential Cause Troubleshooting Steps
Low to No Product Yield Weak Nucleophile: The amine is not sufficiently nucleophilic.1. For alcohol nucleophiles, use a strong base like NaH to generate the more nucleophilic alkoxide.
Low Reaction Temperature: The reaction requires more energy to proceed.1. Gradually increase the reaction temperature.
Inappropriate Solvent: The solvent may not be suitable for the reaction.1. Use a polar aprotic solvent like DMF or DMSO to facilitate the reaction.
Formation of Hydrolysis Byproduct Presence of Water: Water acts as a competing nucleophile, leading to the formation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.1. Use anhydrous solvents and reagents. 2. For acid-catalyzed reactions in water, minimize the amount of acid to reduce the rate of solvolysis.[7]
Reaction Stalls Protonation of Nucleophile: In acid-catalyzed reactions, the amine nucleophile can be protonated, reducing its nucleophilicity.1. Carefully control the stoichiometry of the acid. A slight excess may be needed to activate the substrate without fully deactivating the nucleophile.[7]

Quantitative Data Presentation

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Nitrogen-Containing Heterocycles
Entry Aryl Halide Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
12,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O1000.2595[10]
25-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-80-Good[11]
33-bromopyrazolePhenylboronic acidXPhos-Pd-G2 (3.5)-K₃PO₄1,4-Dioxane/H₂O10015-2086[12]
Table 2: Optimization of Buchwald-Hartwig Amination Conditions
Entry Aryl Halide Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (min) Yield (%) Reference
12-bromotolueneMorpholine(NHC)Pd(allyl)Cl (3.0)-LHMDSTHF22199[13]
24-bromotolueneMorpholine(NHC)Pd(allyl)Cl (3.0)-LHMDSTHF22198[13]
34-bromoanisoleMorpholine(NHC)Pd(allyl)Cl (3.0)-LHMDSTHF22590[13]
Table 3: Sonogashira Coupling of Halo-pyrimidines with Terminal Alkynes
Entry Halide Alkyne Catalyst (mol%) CuI (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
12-Amino-3-bromopyridinePhenylacetylenePd(OAc)₂ (2.5)5Et₃NDMF100385[8]
22-Amino-3-bromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2.5)5Et₃NDMF100392[8]
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF100396[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vessel with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Sparge the resulting mixture with the inert gas for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., (NHC)Pd(allyl)Cl, 0.03 equiv.), the ligand (if required), and a magnetic stir bar.

  • Seal the vessel with a septum, and evacuate and backfill with an inert gas three times.

  • Add the solvent (e.g., THF) via syringe.

  • Add the amine (1.2 equiv.) and 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.).

  • Add the base (e.g., LHMDS, 1.1 equiv.) via syringe.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 100 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and filter through a short plug of silica gel.

  • Remove the solvent in vacuo and purify the crude material by flash chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • To a reaction flask, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.025 equiv.), and copper(I) iodide (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) and stir the mixture at the desired temperature (e.g., room temperature to 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Coupling Partner - Base - Catalyst & Ligand setup Assemble Glassware (Oven-dried) inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) setup->inert addition Add Solvents & Reagents inert->addition heating Heat to Target Temperature addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A generalized experimental workflow for the functionalization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Induces inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->jak Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.

References

Stability of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid under acidic and basic conditions. This information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a heterocyclic compound that, like its parent structure 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is expected to be stable under normal storage conditions (cool, dry, and dark). However, it is sensitive to strong acidic and basic conditions.[1][2] The presence of the electron-withdrawing chlorine atom at the 4-position makes the pyrimidine ring susceptible to nucleophilic attack, particularly hydrolysis.[1]

Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?

A2: The primary degradation pathway is likely the hydrolysis of the chlorine atom at the 4-position to a hydroxyl group, forming 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. Under harsh conditions, other reactions such as decarboxylation or ring-opening might occur, although these are generally less common under typical experimental stress conditions.

Q3: Are there any known degradation products?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, forced degradation studies on the structurally related drug, tofacitinib, which contains a similar pyrrolo[2,3-d]pyrimidine core, have shown susceptibility to hydrolysis under both acidic and basic conditions.[3][4][5][6] For 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, competing solvolysis (hydrolysis) has been noted as a side reaction during amination under acidic conditions.[7] Therefore, the primary expected degradation product is 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.

Q4: How can I monitor the stability of this compound in my experiments?

A4: The stability can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8] An appropriate HPLC method should be able to separate the parent compound from its potential degradation products. It is crucial to develop and validate this method before initiating stability studies.

Troubleshooting Guides

Issue 1: Unexpectedly low yield or product degradation during a reaction in acidic or basic media.
  • Possible Cause: The compound is degrading due to the acidic or basic conditions of your reaction.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique like HPLC or TLC to track the appearance of potential degradation products alongside your desired product.

    • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Degradation reactions are often accelerated at higher temperatures.

    • pH Adjustment: If possible, adjust the pH of the reaction medium to be as close to neutral as the reaction chemistry allows. For acid-catalyzed reactions, use the minimum amount of acid required.[7]

    • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to the harsh conditions.

    • Protecting Groups: If the carboxylic acid or the pyrrole nitrogen is not involved in the reaction, consider using protecting groups to enhance stability.

Issue 2: Appearance of an unknown peak in HPLC analysis after storing the compound in solution.
  • Possible Cause: The solvent or buffer used for storage is causing degradation of the compound.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure the compound is dissolved in a neutral, aprotic, and dry solvent for storage. Avoid acidic or basic aqueous solutions for prolonged storage.

    • Forced Degradation Study: To identify the unknown peak, perform a controlled forced degradation study under acidic and basic conditions. The retention time of the degradation product in this study can be compared to the unknown peak.

    • Structure Elucidation: If the unknown peak is significant, consider techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy to elucidate its structure.

    • Storage Conditions: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light to minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution as described in Protocol 1.

  • Basic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Incubate the solution at room temperature (due to expected higher reactivity).

    • Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical Stability Data of this compound under Forced Degradation Conditions.

Stress ConditionTime (hours)% Parent Compound Remaining% Degradation Product 1 (4-Hydroxy derivative)
0.1 M HCl at 60 °C 01000
295.24.8
490.59.5
882.117.9
2465.434.6
0.1 M NaOH at 25 °C 01000
0.2588.311.7
0.578.121.9
160.939.1
235.764.3

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic Stress (0.1 M HCl, 60 °C) stock->acid base Basic Stress (0.1 M NaOH, 25 °C) stock->base sampling Withdraw & Neutralize Aliquots (at various time points) acid->sampling base->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (% Degradation vs. Time) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway parent 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine- 5-carboxylic acid degradation_product 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine- 5-carboxylic acid parent->degradation_product Hydrolysis (Acidic or Basic Conditions)

References

Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This troubleshooting guide provides solutions to common issues encountered during the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the manufacturing of various active pharmaceutical ingredients.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a low yield in the final chlorination step to produce 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. What are the potential causes and how can I improve it?

A1: Low yields in the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol are a common issue. Here are several factors to consider and troubleshoot:

  • Incomplete Reaction: The conversion of the hydroxyl group to the chloride may not have gone to completion.

    • Solution: Ensure an adequate excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), is used. The reaction often requires heating, so verify that the reaction temperature is maintained appropriately, for instance at 50°C.[1] The addition of a high-boiling tertiary amine, like N,N-diisopropylethylamine, can facilitate the reaction.[1]

  • Degradation of Starting Material or Product: The pyrrolo[2,3-d]pyrimidine core can be sensitive to harsh acidic conditions and high temperatures for extended periods.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC) to avoid prolonged reaction times. Once the reaction is complete, the work-up procedure, which often involves pouring the reaction mixture into water or an ice/water mixture, should be performed promptly to quench the reactive species.[1]

  • Suboptimal Work-up and Isolation: The product may be lost during the work-up and purification steps.

    • Solution: The pH of the aqueous solution during work-up is critical. Adjusting the pH to a range of 8-9 with a base like potassium hydroxide or sodium hydroxide solution can be crucial for precipitating the product.[1] Ensure the product is thoroughly washed with water to remove inorganic salts and dried under vacuum at a temperature below 80°C to prevent degradation.[1]

Q2: My final product has a low purity, with significant side products observed by HPLC. What are these impurities and how can I avoid them?

A2: Impurities can arise from several sources, including incomplete reactions, side reactions, and degradation.

  • Unreacted Starting Material: The most common impurity is the starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    • Solution: As mentioned in A1, ensure the chlorination reaction goes to completion by using sufficient chlorinating agent and optimal reaction conditions.

  • Hydrolysis of the Product: The 4-chloro group is susceptible to hydrolysis back to the hydroxyl group, especially in the presence of water at non-neutral pH.

    • Solution: During work-up, maintain a controlled temperature and avoid prolonged exposure to strongly acidic or basic aqueous conditions. After isolation, ensure the product is thoroughly dried.

  • Formation of Dichloro Species: Depending on the starting material and reaction conditions in earlier steps, formation of dichlorinated pyrimidines is a possibility.

    • Solution: Careful control of stoichiometry and reaction conditions in all preceding steps is essential. Purification by recrystallization or column chromatography may be necessary to remove such impurities.

Q3: The initial condensation reaction to form the pyrimidine ring is not proceeding as expected. What should I check?

A3: The formation of the pyrimidine ring is a critical step that can be influenced by several parameters.

  • Base and Solvent: The choice of base and solvent is crucial. For the cyclization reaction involving formamidine salts, a base such as sodium methoxide in a solvent like methanol is often used.[2]

    • Solution: Ensure the base is of good quality and used in the correct stoichiometric amount (typically 2.0-3.0 equivalents). The reaction temperature for the addition condensation cyclization is often in the range of 0-50°C, followed by an elimination reaction at a higher temperature of 50-110°C.[2]

  • Quality of Reactants: The purity of the starting materials, such as the formamidine salt and the preceding intermediate, is important.

    • Solution: Use reactants from a reliable source or purify them before use.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes key quantitative data from different synthetic methodologies for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

ParameterMethod 1 (5-Step from Diethyl Malonate)[3][4]Method 2 (Improved 4-Step)[1][5]Method 3 (Alternative 2-Step)[2]
Starting Material Diethyl malonateEthyl 2-cyanoacetateA substituted pyrimidine derivative
Key Reagents Allyl bromide, Amidine, POCl₃, K₂OsO₄·2H₂O, NaIO₄, NH₄OH2-bromo-1,1-dimethoxyethane, Formamidine, POCl₃, N,N-diisopropylethylamineFormamidine salt, Sodium methoxide
Overall Yield 45.8%High (step-wise yields up to 84%)High (final step yield up to 91.0%)
Reported Purity Not specified>99.5% (up to 99.9% by HPLC)99.3% - 99.5% by liquid phase purity
Reaction Time Not specifiedShorter than older methods4 hours for the final step

Experimental Protocols

Detailed Methodology for the Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol [1]

  • Reaction Setup: In a suitable reaction vessel, a mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (86 g, 0.64 mol), phosphorus oxychloride (185 g), and toluene (373 g) is prepared.

  • Addition of Base: The mixture is warmed to 50°C. N,N-diisopropylethylamine (97 g) is then added in portions, maintaining the temperature at 50°C.

  • Reaction Monitoring: The reaction is monitored by HPLC or TLC until completion.

  • Work-up: The reaction mixture is carefully poured onto 770 g of water, ensuring the temperature does not exceed 35°C.

  • pH Adjustment: The pH of the resulting mixture is adjusted to 8-9 by the addition of a concentrated potassium hydroxide solution.

  • Precipitation and Aging: The mixture is aged at a temperature below 35°C for a minimum of one hour to allow for complete precipitation of the product.

  • Isolation and Drying: The product is collected by centrifugation or filtration, washed with water, and dried under vacuum at a temperature below 80°C. This procedure yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (82 g, 84% conversion rate) with a purity of 99.9 area-% as measured by HPLC.

Visualizations

G General Synthetic Workflow for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A Starting Materials (e.g., Ethyl 2-cyanoacetate & 2-bromo-1,1-dimethoxyethane) B Step 1: Coupling Reaction A->B C Intermediate 1 (Ethyl 2-cyano-4,4-dimethoxybutanoate) B->C D Step 2: Cyclization with Formamidine C->D E Intermediate 2 (7H-pyrrolo[2,3-d]pyrimidin-4-ol) D->E F Step 3: Chlorination with POCl3 E->F G Final Product (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) F->G

Caption: A generalized 3-step synthetic workflow for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

G Troubleshooting Logic for Low Yield in Chlorination Step Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/HPLC) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete Complete Reaction Complete CheckCompletion->Complete IncreaseReagent Increase POCl3 / Add Base Increase Temperature Incomplete->IncreaseReagent CheckWorkup Review Work-up Procedure Complete->CheckWorkup IncreaseReagent->CheckCompletion IncorrectpH Incorrect pH during work-up? CheckWorkup->IncorrectpH AdjustpH Adjust pH to 8-9 IncorrectpH->AdjustpH ProductLoss Product Loss During Isolation? IncorrectpH->ProductLoss No End Yield Improved AdjustpH->End OptimizeIsolation Optimize Filtration/Washing ProductLoss->OptimizeIsolation ProductLoss->End No OptimizeIsolation->End

Caption: A decision-making diagram for troubleshooting low yields in the chlorination step.

References

Minimizing byproduct formation in pyrrolo[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts in pyrrolo[2,3-d]pyrimidine synthesis?

A1: The most frequently encountered byproducts in pyrrolo[2,3-d]pyrimidine synthesis include:

  • Regioisomers: Particularly the formation of N7-substituted isomers when the N1-substituted product is desired, or vice-versa. The pyrrole nitrogen (N7) and the pyrimidine nitrogen (N1) are both potential sites for alkylation or arylation.

  • Over-alkylation/arylation Products: Dialkylated or diarylated products can form, especially if the reaction conditions are too harsh or if an excess of the electrophile is used.

  • Hydrolysis Products: If the reaction is sensitive to moisture, starting materials or intermediates can hydrolyze, leading to undesired side products.

  • Homocoupling Products: In cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, homocoupling of the starting materials can occur.

  • Ring-opened Products: Under certain conditions, the pyrimidine ring can be susceptible to nucleophilic attack and subsequent ring-opening.

  • Dihydropyrido[2,3-d:6,5-d']dipyrimidine derivatives: In certain multi-component reactions, these fused heterocyclic byproducts can form.[1]

Q2: How can I control the regioselectivity of N-substitution on the pyrrolo[2,3-d]pyrimidine core?

A2: Controlling the regioselectivity of N-substitution is a critical challenge. Here are some strategies:

  • Protecting Groups: The use of protecting groups on the pyrrole nitrogen (N7) is a common and effective strategy to direct substitution to the desired pyrimidine nitrogen. The choice of protecting group is crucial and depends on the subsequent reaction conditions.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity. For instance, different alkali metal hydrides as bases can lead to different ratios of N1 to N7 alkylation.

  • Steric Hindrance: Introducing sterically bulky substituents on the pyrimidine or pyrrole ring can direct the incoming electrophile to the less hindered nitrogen atom.

Q3: What are the best purification techniques for pyrrolo[2,3-d]pyrimidines?

A3: Purification of pyrrolo[2,3-d]pyrimidines often requires a combination of techniques:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds. A range of solvent systems, from non-polar (e.g., hexane/ethyl acetate) to polar (e.g., dichloromethane/methanol), can be employed depending on the polarity of the target compound and impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high purity material.

  • Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) is often used.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time or temperature. - Use a more active catalyst or a higher catalyst loading.
Decomposition of starting materials or product.- Lower the reaction temperature. - Use a less harsh base or acid. - Ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture.
Poor solubility of reactants.- Use a different solvent or a co-solvent system to improve solubility.
Formation of Regioisomers (e.g., N7 vs. N1) Lack of regiocontrol in N-substitution.- Introduce a protecting group on the pyrrole nitrogen (N7) to direct substitution to N1. - Screen different bases and solvents to optimize the regioselectivity. For example, the use of NaH versus KHMDS can favor different isomers.
Presence of Multiple Spots on TLC (Impure Product) Formation of multiple byproducts.- Optimize reaction conditions (temperature, concentration, stoichiometry) to minimize side reactions. - Re-purify the product using a different column chromatography solvent system or by preparative HPLC.
Incomplete removal of starting materials.- Ensure the reaction goes to completion. - Use an appropriate work-up procedure to remove unreacted starting materials.
Formation of a Dimer Byproduct Homocoupling of starting materials in a cross-coupling reaction.- Degas the reaction mixture thoroughly to remove oxygen. - Use a suitable phosphine ligand to suppress homocoupling. - Optimize the reaction temperature and time.
Product is an Inseparable Mixture Similar polarity of the desired product and byproducts.- Consider derivatizing the mixture to alter the polarity of the components, facilitating separation, followed by removal of the derivatizing group. - Employ preparative HPLC with a different stationary phase (e.g., reversed-phase vs. normal-phase).

Data Presentation: Comparison of Synthetic Methods

The following table summarizes different synthetic strategies for pyrrolo[2,3-d]pyrimidines, highlighting their yields and key reaction conditions. This data can help in selecting a suitable method based on the desired outcome and available resources.

Synthetic Method Starting Materials Catalyst/Reagent Solvent Temperature (°C) Yield (%) Key Advantages Reference
One-pot, three-component reactionArylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivativesTetrabutylammonium bromide (TBAB)Ethanol5073-95High yields, green procedure, short reaction times, easy work-up.[1][1]
Cascade Annulation6-amino-1,3-dimethyluracil, auronesI2/DMSODMSO100up to 99High atom economy, inexpensive catalyst, convenient operation.[2]
Buchwald-Hartwig C-N Cross-Coupling4-chloro-7H-pyrrolo[2,3-d]pyrimidine, anilinesPalladium catalyst with a suitable ligandDioxane or Toluene80-110VariesGood functional group tolerance.[3]
Suzuki-Miyaura CouplingHalogenated pyrrolo[2,3-d]pyrimidine, boronic acidsPalladium catalystVariesVariesForms C-C bonds, wide availability of boronic acids.[4]

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives[1]

This protocol describes a general procedure for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines.

Materials:

  • Arylglyoxal (1.0 mmol)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol)

  • Barbituric acid derivative (1.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.05 mmol, 5 mol%)

  • Ethanol (10 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the arylglyoxal, 6-amino-1,3-dimethyluracil, barbituric acid derivative, and TBAB in ethanol.

  • Stir the mixture at 50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure pyrrolo[2,3-d]pyrimidine derivative.

Protocol 2: I2/DMSO Promoted Cascade Annulation[2]

This protocol outlines a method for preparing pyrrolo[2,3-d]pyrimidines via a cascade reaction.

Materials:

  • 6-Amino-1,3-dimethyluracil (0.26 mmol)

  • Aurone (0.25 mmol)

  • Iodine (I2) (0.025 mmol, 10 mol%)

  • Dimethyl sulfoxide (DMSO) (0.5 mL)

Procedure:

  • In a reaction vial, combine 6-amino-1,3-dimethyluracil, the aurone, and iodine in DMSO.

  • Stir the mixture at 100 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Add water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, ethanol, and diethyl ether.

  • Dry the solid to obtain the pyrrolo[2,3-d]pyrimidine product.

Visualizations

experimental_workflow start Start: Combine Reactants reaction Reaction at Elevated Temperature start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up monitoring->workup Complete purification Purification workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the synthesis of pyrrolo[2,3-d]pyrimidines.

troubleshooting_flow start Problem: Low Yield or Impure Product check_reaction Was the reaction complete? start->check_reaction check_conditions Were reaction conditions optimal? check_reaction->check_conditions Yes incomplete Action: Increase reaction time/temperature or check catalyst activity. check_reaction->incomplete No optimize_purification Is the purification method effective? check_conditions->optimize_purification Yes suboptimal_conditions Action: Screen solvents, bases, and temperature. check_conditions->suboptimal_conditions No ineffective_purification Action: Try alternative chromatography or recrystallization. optimize_purification->ineffective_purification No

Caption: A troubleshooting guide for common issues in pyrrolo[2,3-d]pyrimidine synthesis.

regioselectivity_control start Goal: Regioselective N-Substitution strategy1 Use of Protecting Groups (e.g., on N7) start->strategy1 strategy2 Optimization of Reaction Conditions start->strategy2 strategy3 Steric Hindrance start->strategy3 outcome Desired Regioisomer strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Strategies for controlling regioselectivity in pyrrolo[2,3-d]pyrimidine synthesis.

References

Challenges in the scale-up synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the challenges encountered during the scale-up synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the manufacturing of various pharmaceuticals.[1][2] This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure a safe, efficient, and reproducible synthesis process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Chlorination Step - Incomplete reaction. - Degradation of the product. - Sub-optimal temperature control. - Impure starting material (7H-pyrrolo[2,3-d]pyrimidin-4-ol).- Reaction Monitoring: Monitor the reaction progress using HPLC or TLC to ensure completion. - Temperature Control: Maintain the reaction temperature within the specified range (e.g., 80-100°C) to avoid side reactions.[1] - Reagent Quality: Use high-purity 7H-pyrrolo[2,3-d]pyrimidin-4-ol. - Quenching: Ensure a controlled and complete quenching of the reaction mixture.
Product Purity Issues/High Impurity Levels - Incomplete conversion of starting material. - Formation of by-products due to excessive temperature. - Contamination from raw materials. - Inefficient purification.- Impurity Profiling: Utilize analytical techniques like HPLC and LC-MS to identify and quantify impurities. - Reaction Optimization: Re-evaluate reaction parameters such as temperature, reaction time, and stoichiometry. - Purification: Recrystallize the crude product from a suitable solvent like toluene to achieve high purity.[1] - Raw Material Sourcing: Ensure the quality and purity of all starting materials and reagents.
Exotherm and Runaway Reaction during POCl₃ Quenching - Rapid and uncontrolled hydrolysis of excess POCl₃. - Accumulation of reactive intermediates.- Slow Addition: Add the reaction mixture slowly to a cooled quenching solution (e.g., ice water or a buffered aqueous solution). - Temperature Monitoring: Continuously monitor the temperature of the quenching mixture. - Adequate Cooling: Ensure the cooling system of the reactor is sufficient for the scale of the reaction. - In-situ Monitoring: For large-scale operations, consider using in-situ monitoring techniques like Raman spectroscopy to ensure complete hydrolysis of POCl₃.
Difficulties in Product Isolation and Filtration - Fine particle size of the precipitated product. - Formation of an oily or gummy solid. - Inefficient crystallization.- Crystallization Study: Conduct a study to optimize crystallization conditions (solvent, temperature profile, agitation rate). - Seeding: Use seed crystals to promote the formation of larger, more easily filterable crystals. - Anti-Solvent Addition: Control the rate of anti-solvent addition to influence particle size.
Inconsistent Crystal Form (Polymorphism) - Variations in crystallization conditions. - Presence of impurities.- Controlled Crystallization: Strictly control crystallization parameters such as cooling rate, agitation, and solvent composition. - Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to characterize the crystal form.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during the chlorination step with phosphorus oxychloride (POCl₃)?

A1: Phosphorus oxychloride is a hazardous reagent that reacts violently with water and can cause severe burns. When handling POCl₃, especially on a large scale, it is crucial to:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]

  • Ensure all glassware and equipment are completely dry to prevent exothermic reactions.

  • Have an appropriate quenching agent and a spill kit readily available.

  • The quenching of excess POCl₃ is highly exothermic and must be done with extreme care by slowly adding the reaction mixture to a well-stirred, cooled solution.

Q2: How can I control the formation of impurities during the scale-up of the synthesis?

A2: Impurity control is critical for a successful scale-up. Key strategies include:

  • High-Quality Raw Materials: Use starting materials and reagents of the highest possible purity.

  • Strict Process Control: Tightly control reaction parameters such as temperature, addition rates, and reaction times. Even minor deviations can lead to the formation of by-products.

  • In-Process Controls (IPCs): Implement regular in-process checks (e.g., by HPLC) to monitor the reaction progress and the formation of any impurities.

  • Optimized Work-up and Purification: Develop a robust work-up and purification procedure. Recrystallization is a common and effective method for purifying 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]

Q3: What is the recommended method for quenching the POCl₃ reaction on a large scale?

A3: For large-scale reactions, a "reverse quench" is often the safest method. This involves slowly and controllably adding the reaction mixture containing POCl₃ to a vessel containing a well-agitated and cooled quenching solution (e.g., ice/water or a cold aqueous base). This method helps to dissipate the heat of hydrolysis more effectively and prevents the accumulation of unreacted POCl₃, which could lead to a dangerous delayed exotherm. Continuous monitoring of the temperature of the quench vessel is essential.

Q4: Are there any known polymorphic forms of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and how can I ensure I obtain the desired form?

A4: While specific polymorphic studies for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are not extensively detailed in publicly available literature, it is a common challenge for pharmaceutical intermediates. To ensure a consistent crystal form:

  • Develop a well-defined and reproducible crystallization protocol.

  • Key parameters to control include the choice of solvent, the cooling profile, the rate of anti-solvent addition, and the agitation speed.

  • Characterize the crystal form of each batch using techniques like XRD and DSC to ensure consistency.

Q5: What are the typical yields and purity levels that can be expected in a scaled-up synthesis?

A5: With an optimized process, it is possible to achieve high yields and purity. Some patented processes report obtaining 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with a purity of over 99.5% as measured by HPLC, without the need for further purification steps.[4] However, achieving this level of purity on a large scale requires rigorous process control and optimization.

Experimental Protocols

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine from 7H-pyrrolo[2,3-d]pyrimidin-4-ol

This protocol is a general guideline and may require optimization based on the scale of the reaction.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Toluene (or other suitable solvent)

  • Ice

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a suitable reactor equipped with a stirrer, condenser, and temperature probe, charge 7H-pyrrolo[2,3-d]pyrimidin-4-ol and toluene.

  • Heat the mixture to a specified temperature (e.g., 80-100°C).[1]

  • Slowly add phosphorus oxychloride to the reaction mixture while maintaining the temperature.

  • Stir the reaction mixture at the set temperature for a designated period (e.g., 2-4 hours) until the reaction is complete, as monitored by HPLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Quenching: In a separate vessel with efficient cooling and agitation, prepare a mixture of ice and water. Slowly and carefully add the reaction mixture to the ice-water slurry, ensuring the temperature is controlled.

  • Adjust the pH of the resulting slurry to 9-10 with a sodium hydroxide solution.[1]

  • Filter the precipitated solid and wash it with water.

  • Dry the solid under vacuum to obtain the crude product.

  • Purification: Recrystallize the crude 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine from a suitable solvent such as toluene to achieve the desired purity.[1]

Data Presentation

Table 1: Comparison of Different Synthetic Routes
Starting MaterialNumber of StepsOverall Yield (%)Reference
Ethyl-2-cyanoacetate4~57%[5]
Dimethyl malonate731%[5]
6-chloro-5-iodo-7H-pyrimidin-4-amine2~60%[5]
Diethyl malonate545.8%[6]

Note: Yields are as reported in the literature and may vary depending on the scale and specific reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Low Purity

G start Low Purity of Final Product Detected check_ipc Review In-Process Control (IPC) Data start->check_ipc incomplete_conv Incomplete Conversion of Starting Material? check_ipc->incomplete_conv extend_rt Action: Extend Reaction Time or Increase Temperature Slightly incomplete_conv->extend_rt Yes high_impurities High Levels of Specific Impurities? incomplete_conv->high_impurities No final_product_ok Final Product Meets Specification extend_rt->final_product_ok temp_excursion Possible Temperature Excursion? high_impurities->temp_excursion Yes raw_material Raw Material Quality Issue? high_impurities->raw_material No review_temp Action: Review Batch Record for Temperature Deviations temp_excursion->review_temp Yes impurity_id Action: Identify Impurity Structure (LC-MS) temp_excursion->impurity_id No review_temp->impurity_id optimize_purification Action: Optimize Recrystallization (Solvent, Temperature) impurity_id->optimize_purification optimize_purification->final_product_ok raw_material->optimize_purification No test_raw Action: Test Raw Materials from a New Batch raw_material->test_raw Yes test_raw->final_product_ok G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification charge_reactants Charge 7H-pyrrolo[2,3-d]pyrimidin-4-ol and Solvent add_pocl3 Add POCl₃ at Controlled Temperature charge_reactants->add_pocl3 reaction Reaction at 80-100°C (Monitor by HPLC) add_pocl3->reaction quench Controlled Quenching in Ice Water reaction->quench ph_adjust pH Adjustment to 9-10 quench->ph_adjust filtration Filtration and Washing ph_adjust->filtration drying Drying under Vacuum filtration->drying recrystallization Recrystallization from Toluene drying->recrystallization final_filtration Filtration and Drying recrystallization->final_filtration final_product High-Purity Product (>99.5%) final_filtration->final_product

References

Technical Support Center: Achieving >99.5% Purity of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (>99.5%).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to purify 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to >99.5%?

A1: The primary methods for purifying 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to a high degree of purity include:

  • Recrystallization: This is a widely used technique to remove impurities. Solvents such as toluene, methanol, or a mixture of methanol and chloroform have been reported to be effective.[1][2]

  • Column Chromatography: Silica gel column chromatography is a reliable method for separating the desired compound from byproducts and unreacted starting materials.[2][3]

  • Activated Charcoal Treatment: This can be employed to remove colored impurities from solutions of the compound.[4][5]

  • High-Purity Synthesis: Certain synthetic routes are designed to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a purity of >99.5% without the need for additional purification steps.[4][5]

Q2: My synthesized 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has a purity of around 97-98%. Which purification method is recommended to reach >99.5%?

A2: For upgrading the purity from 97-98% to >99.5%, recrystallization is often the most efficient first step. If recrystallization alone is insufficient, subsequent purification by column chromatography is recommended.

Q3: What are some common impurities found in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. The specific impurities will depend on the synthetic route employed. For instance, in syntheses starting from 7H-pyrrolo[2,3-d]pyrimidin-4-ol, residual starting material can be a key impurity.

Q4: How can I effectively monitor the purity of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine during and after purification?

A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for accurately determining the purity of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4][5][6] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the progress of a reaction or column chromatography separation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Issue 1: Desired Purity (>99.5%) Not Achieved After Recrystallization
Potential Cause Troubleshooting Step
Incorrect Solvent System Experiment with different recrystallization solvents. Toluene and methanol are good starting points.[1][2] A solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
Incomplete Removal of Impurities Perform a second recrystallization. If impurities persist, consider a pre-purification step such as an activated charcoal treatment of the solution before recrystallization.
Co-precipitation of Impurities Ensure the solution is cooled slowly to allow for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.
Issue 2: Low Recovery After Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate Solvent System (Eluent) Optimize the eluent system using TLC first. A common starting point is a mixture of hexane and ethyl acetate (e.g., 1:1) or chloroform and methanol (e.g., 10:1).[2][3]
Compound Adsorbed Irreversibly to Silica Gel If the compound is highly polar, it may bind strongly to the silica gel. Consider using a more polar eluent or deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent.
Improper Column Packing Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation and recovery.

Experimental Protocols

Recrystallization of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • Dissolution: In a suitable flask, dissolve the crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a minimal amount of hot solvent (e.g., toluene or methanol).[1][2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in the chosen eluent (e.g., hexane:ethyl acetate = 1:1).[3]

  • Sample Loading: Dissolve the crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Data Presentation

Table 1: Comparison of Purification Methods for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Purification Method Typical Starting Purity Achievable Final Purity Advantages Disadvantages
Recrystallization 95-98%>99.5%Simple, cost-effective, scalable.May not remove all impurities, potential for product loss in the mother liquor.
Column Chromatography 80-98%>99.8%High resolution for separating closely related impurities.More time-consuming, requires larger volumes of solvent, can be less scalable.
High-Purity Synthesis N/A>99.5%[4][5]Eliminates the need for a separate purification step, improving overall yield and efficiency.Requires stringent control over reaction conditions.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom HPLC HPLC Analysis Recrystallization->HPLC ColumnChrom->HPLC PureProduct >99.5% Pure Product HPLC->PureProduct Purity >99.5%

Caption: Purification workflow for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Logical Relationship for Troubleshooting Low Purity

TroubleshootingPurity Start Purity < 99.5% after initial purification CheckMethod Review Purification Method Start->CheckMethod RecrystallizationIssue Recrystallization Ineffective CheckMethod->RecrystallizationIssue ChromatographyIssue Chromatography Ineffective CheckMethod->ChromatographyIssue Solvent Optimize Solvent System RecrystallizationIssue->Solvent Combine Combine Methods (Recrystallization then Chromatography) RecrystallizationIssue->Combine ChromatographyIssue->Solvent Optimize Eluent ChromatographyIssue->Combine Repeat Repeat Purification Solvent->Repeat Repeat->Start If purity still low

Caption: Troubleshooting logic for achieving >99.5% purity.

References

Validation & Comparative

A Comparative Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid and Other Heterocyclic Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors for oncology and inflammatory diseases, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of a compound. This guide provides an objective comparison of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold and its derivatives with other prominent heterocyclic systems, namely quinazolines, indoles, and pyrazoles. The comparisons are supported by experimental data from publicly available research, focusing on their inhibitory activities against key protein kinases implicated in cancer progression.

At a Glance: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative compounds from each heterocyclic scaffold class against several key cancer-related kinases. It is important to note that these values are compiled from different studies and serve as a basis for indirect comparison. Direct head-to-head comparisons in the same assay are limited in the public domain.

Table 1: Inhibitory Activity of a Pyrrolo[2,3-d]pyrimidine Derivative and Sunitinib (Indole Scaffold)

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k) EGFR79[1]
Her240[1]
VEGFR2136[1]
CDK2204[1]
Sunitinib (Indole Scaffold) VEGFR2261[1]

Note: Compound 5k is a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide'. Sunitinib is a multi-kinase inhibitor with an oxindole core.

Table 2: Comparative Inhibitory Activity of Various Heterocyclic Scaffolds against EGFR and VEGFR-2

Heterocyclic ScaffoldRepresentative Compound(s)Target KinaseIC50 (µM)Reference(s)
Quinazoline 4-anilinoquinazoline derivatives (15a, 15b)EGFR0.13, 0.15[2]
VEGFR-20.56, 1.81[2]
Indole Indole-2-carboxamide derivative (Va)EGFR0.071[3]
Indole derivative (18b)VEGFR-20.07[4]
Pyrazole Fused Pyrazole derivative (3)EGFR0.06[5][6]
Fused Pyrazole derivative (9)VEGFR-20.22[5][6]

Chemical Structures of Core Scaffolds

The fundamental structural differences between these heterocyclic systems contribute to their distinct binding modes and pharmacological profiles.

Scaffolds cluster_pyrrolo Pyrrolo[2,3-d]pyrimidine cluster_quinazoline Quinazoline cluster_indole Indole cluster_pyrazole Pyrazole pyrrolo pyrrolo quinazoline quinazoline indole indole pyrazole pyrazole

Core heterocyclic scaffolds discussed in this guide.

Signaling Pathways and Experimental Workflow

The development of kinase inhibitors involves targeting specific signaling pathways crucial for cell growth and proliferation. The diagram below illustrates a simplified signaling cascade involving EGFR and VEGFR-2, two key receptor tyrosine kinases.

Signaling_Pathway Ligand_EGF EGF EGFR EGFR Ligand_EGF->EGFR Ligand_VEGF VEGF VEGFR2 VEGFR-2 Ligand_VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Kinase Inhibitor (e.g., Pyrrolo[2,3-d]pyrimidine derivative) Inhibitor->EGFR Inhibitor->VEGFR2

Simplified EGFR and VEGFR-2 signaling pathways targeted by kinase inhibitors.

The in vitro evaluation of these inhibitors typically follows a standardized workflow to determine their potency.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate kinase, substrate, ATP, and test compound Compound_Prep->Incubation Enzyme_Prep Prepare kinase and substrate solution Enzyme_Prep->Incubation Measurement Measure kinase activity (e.g., luminescence, fluorescence) Incubation->Measurement IC50_Calc Calculate IC50 values Measurement->IC50_Calc

General experimental workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocols

The following are representative protocols for in vitro kinase inhibition assays, based on commonly used commercial kits and published methodologies.

VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits.

1. Reagent Preparation:

  • 1x Kinase Buffer: Prepare by diluting a 5x stock solution with nuclease-free water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.

  • Test Compound Dilutions: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Thaw recombinant human VEGFR-2 on ice and dilute to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

  • Master Mix: For each reaction, prepare a master mix containing 5x Kinase Buffer, ATP (e.g., 500 µM), and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

2. Assay Procedure:

  • Add 25 µL of the Master Mix to each well of a white 96-well plate.

  • Add 5 µL of the diluted test compound to the appropriate wells.

  • Add 5 µL of the diluent solution (1x Kinase Buffer with the same DMSO concentration) to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

  • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells.

  • Incubate the plate at 30°C for 45-60 minutes.

3. Signal Detection:

  • Add 50 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well.

  • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Read the luminescence using a microplate reader.

4. Data Analysis:

  • Subtract the "Blank" reading from all other measurements.

  • Calculate the percentage of kinase inhibition relative to the "Positive Control".

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

EGFR Kinase Assay (Luminescence-Based)

This protocol is also based on common commercial assay formats.

1. Reagent Preparation:

  • EGFR Kinase Buffer: Typically contains Tris-HCl, MgCl2, MnCl2, BSA, and DTT at an appropriate pH (e.g., 7.5).

  • Test Compound Dilutions: Prepare as described for the VEGFR-2 assay.

  • Enzyme Preparation: Dilute recombinant human EGFR to the desired concentration in the kinase buffer.

  • Substrate/ATP Mix: Prepare a solution containing a suitable peptide substrate and ATP in the kinase buffer.

2. Assay Procedure:

  • To the wells of a 384-well plate, add 1 µL of the test inhibitor or DMSO control.

  • Add 2 µL of the diluted EGFR enzyme.

  • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

  • Incubate at room temperature for 60 minutes.

3. Signal Detection:

  • Add 5 µL of an ADP detection reagent (e.g., ADP-Glo™ Reagent) to stop the reaction and deplete remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Record the luminescence.

4. Data Analysis:

  • Determine the amount of ADP produced from a standard curve.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the VEGFR-2 assay.

Discussion and Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold, as exemplified by the studied derivative, demonstrates potent multi-kinase inhibitory activity, with notable efficacy against EGFR, Her2, VEGFR2, and CDK2.[1] Its performance against VEGFR2 appears comparable to or slightly better than sunitinib, a well-established kinase inhibitor with an indole core.[1] This highlights the potential of the pyrrolo[2,3-d]pyrimidine framework in developing effective anti-cancer agents.

When compared to other heterocyclic scaffolds, the data suggests that derivatives of quinazolines , indoles , and pyrazoles can also achieve high potency against EGFR and VEGFR-2, often in the nanomolar range.[2][3][4][5][6] The choice of scaffold, therefore, may depend on the desired selectivity profile, physicochemical properties, and synthetic accessibility.

  • Quinazolines are a well-established class of EGFR inhibitors, with several approved drugs in this category.[7][8] Their structure-activity relationship is well-documented, providing a solid foundation for further optimization.[9]

  • Indoles are present in numerous natural products and approved drugs, including sunitinib, and have shown significant potential as inhibitors of various kinases.[10][11][12]

  • Pyrazoles are another versatile scaffold that has been successfully incorporated into a number of approved kinase inhibitors, demonstrating their value in achieving high potency and selectivity.[13][14][15]

References

Comparative Analysis of 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines as Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of a promising class of antiviral compounds.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and, increasingly, potent antiviral agents. This guide provides a comparative analysis of 4,7-disubstituted derivatives, which have demonstrated significant efficacy against a range of viruses. By modifying substituents at the 4 and 7 positions, researchers have been able to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.

Performance Comparison of Lead Compounds

The antiviral activity of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines is often evaluated based on their effective concentration (EC50) and cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.

Below is a summary of the in vitro antiviral activity and cytotoxicity for representative compounds from this class against various viral pathogens.

Compound IDR4-SubstituentR7-SubstituentTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Cell Line
Compound A 4-aminopiperidineCyclopentylPEDV0.41>100>243Vero
Compound B Phenylamino2-phenylethylHCMV1.5>50>33HFF
Compound C MorpholineCyclohexylVZV3.2>100>31HEL
Compound D AnilinoCyclopentylRSV5.08517HEp-2

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); PEDV: Porcine Epidemic Diarrhea Virus; HCMV: Human Cytomegalovirus; VZV: Varicella-Zoster Virus; RSV: Respiratory Syncytial Virus.

Mechanism of Action: Targeting Viral and Host Factors

The antiviral mechanisms of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines can be multifaceted. Depending on the specific substitutions, these compounds can inhibit viral enzymes directly or modulate host cell signaling pathways that the virus hijacks for its replication.

A prominent mechanism for some derivatives involves the inhibition of protein kinases, such as Janus kinases (JAKs). The JAK-STAT signaling pathway is crucial for the cellular response to interferons and other cytokines involved in the innate immune response to viral infections. By inhibiting JAKs, these compounds can interfere with the viral life cycle.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition Transcription Gene Transcription (Antiviral Proteins) DNA->Transcription 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Inhibition of the JAK-STAT signaling pathway by 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocols

The data presented in this guide is derived from standardized in vitro assays. Adherence to detailed and consistent protocols is essential for the accurate and reproducible evaluation of antiviral compounds.

Antiviral Activity Assay (CPE Reduction)

The antiviral efficacy is commonly determined using a cytopathic effect (CPE) reduction assay. This method measures the ability of a compound to protect host cells from virus-induced damage.

Antiviral_Workflow A 1. Seed Cells (e.g., Vero, HFF) in 96-well plates B 2. Add serial dilutions of test compounds A->B C 3. Infect cells with virus (e.g., PEDV, HCMV) at a specific MOI B->C D 4. Incubate for 48-72 hours until CPE is observed in virus control wells C->D E 5. Assess cell viability (e.g., MTS or Crystal Violet stain) D->E F 6. Calculate EC50 value from dose-response curve E->F

Caption: General workflow for a cytopathic effect (CPE) reduction assay.

  • Cell Plating: Host cells (e.g., Vero for PEDV, Human Foreskin Fibroblasts (HFF) for HCMV) are seeded into 96-well microtiter plates at a predetermined density and incubated overnight to form a confluent monolayer.

  • Compound Addition: The test compounds are serially diluted in cell culture medium and added to the wells.

  • Viral Infection: A standardized amount of virus, typically at a multiplicity of infection (MOI) of 0.01 to 0.1, is added to the wells containing cells and the test compound. Control wells include cells only (mock), cells with virus only (virus control), and cells with compound only (toxicity control).

  • Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient to allow for multiple rounds of viral replication and the development of CPE in the virus control wells (typically 48-72 hours).

  • Quantification of CPE: The protective effect of the compound is quantified. This is often done by staining the remaining viable cells with a dye such as Crystal Violet or by using a metabolic assay like the MTS assay, which measures mitochondrial activity.

  • Data Analysis: The absorbance values are read using a plate reader. The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits the viral CPE by 50% compared to the virus control.

Cytotoxicity Assay

To assess the toxicity of the compounds on the host cells, a parallel assay is run without the addition of the virus.

  • Cell Plating and Compound Addition: The protocol follows steps 1 and 2 of the antiviral assay.

  • Incubation: Plates are incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is measured using an appropriate method (e.g., MTS or CellTiter-Glo®).

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

A Comparative Guide to the Biological Evaluation of Novel 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of recently developed 7H-pyrrolo[2,3-d]pyrimidine derivatives, a promising class of compounds in cancer therapy. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, serves as a core structure for numerous kinase inhibitors.[1] This document summarizes their cytotoxic effects against various cancer cell lines and their inhibitory potential against key oncogenic kinases, supported by experimental data from recent studies. Detailed protocols for the key biological assays are also provided to facilitate the replication and validation of these findings.

Comparative Biological Activity of Novel 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Recent research has focused on the synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent anticancer agents. These compounds have demonstrated significant activity against a range of cancer cell lines and have shown inhibitory effects on several important kinases involved in cancer progression, such as EGFR, FAK, and Mps1.

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative novel 7H-pyrrolo[2,3-d]pyrimidine derivatives against various human cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5k HepG2 (Liver)29 - 59SunitinibNot specified for cell line
5k MCF-7 (Breast)29 - 59SunitinibNot specified for cell line
5k PC-3 (Prostate)29 - 59SunitinibNot specified for cell line
5k HCT-116 (Colon)29 - 59SunitinibNot specified for cell line
12 MCF-7 (Breast)Not specifiedNot applicableNot applicable
12 4T1 (Breast)Not specifiedNot applicableNot applicable
25b MDA-MB-231 (Breast)Not specifiedNot applicableNot applicable
25b A549 (Lung)3.2Not applicableNot applicable
8f HT-29 (Colon)4.55DoxorubicinNot specified
8g HT-29 (Colon)4.01DoxorubicinNot specified
10a HeLa (Cervical)Moderate ActivityDoxorubicinNot specified
10b MCF-7 (Breast)Moderate ActivityDoxorubicinNot specified
13i RT-112 (Bladder)Not specifiedNot applicableNot applicable

Data synthesized from multiple sources.[2][3][4]

Kinase Inhibitory Activity

Several novel 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent kinase inhibitors. The table below presents the IC50 values of these compounds against various kinases, demonstrating their potential as targeted cancer therapeutics.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
5k EGFR40 - 204Sunitinib261
5k Her240 - 204Sunitinib261
5k VEGFR240 - 204Sunitinib261
5k CDK240 - 204Sunitinib261
12 Mps129Not applicableNot applicable
25b FAK5.4Not applicableNot applicable
31a EGFR (19del/T790M/C797S)30.6Not applicableNot applicable
31a EGFR (L858R/T790M/C797S)12.8Not applicableNot applicable
24 HPK110.1Not applicableNot applicable

Data synthesized from multiple sources.[2][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (EGF) Ligand->EGFR Pyrrolopyrimidine 7H-pyrrolo[2,3-d] pyrimidine derivative Pyrrolopyrimidine->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_mechanistic cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of Novel 7H-pyrrolo[2,3-d]pyrimidine Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Lead Identification KinaseAssay Kinase Inhibition Assay Cytotoxicity->KinaseAssay Target Identification Mechanistic Mechanistic Studies KinaseAssay->Mechanistic Mechanism of Action CellCycle Cell Cycle Analysis Mechanistic->CellCycle Apoptosis Apoptosis Assay Mechanistic->Apoptosis WesternBlot Western Blot Mechanistic->WesternBlot AnimalModel Xenograft Animal Model Mechanistic->AnimalModel Preclinical Evaluation

Caption: General experimental workflow for the biological evaluation of novel anticancer compounds.

References

Spectroscopic Analysis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid: A Comparative Guide to Structural Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the structural validation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and its closely related analogues. Due to the limited availability of published experimental spectra for the title compound, this guide leverages data from key structural isomers and derivatives to provide a robust framework for spectroscopic analysis and characterization.

Spectroscopic Data Comparison

The structural elucidation of novel compounds relies on a combination of spectroscopic techniques. Here, we compare the available ¹H NMR, ¹³C NMR, and Mass Spectrometry data for derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. The following table summarizes the ¹H NMR data for several 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives.

CompoundChemical Shift (δ) in ppm
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid InChI=1S/C8H6ClN3O2/c1-14-8(13)6-7(9)12-5(11-6)3-2-4-10-12/h2-4H,1H3
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 8.72 (s, 1H), 7.34–7.22 (m, 6H), 6.66 (d, J = 3.6 Hz, 1H), 5.48 (s, 2H) in CDCl₃
4-Chloro-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidine 8.67 (s, 1H), 8.18 (d, J = 8.7 Hz, 2H), 7.35 (d, J = 8.7 Hz, 2H), 7.24 (d, J = 3.6 Hz, 1H), 6.69 (d, J = 3.6 Hz, 1H), 5.57 (s, 2H) in CDCl₃
4-Chloro-7-(3-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidine 8.67 (s, 1H), 8.16 (dd, J = 7.5, 1.8 Hz, 1H), 8.11 (s, 1H), 7.56–7.49 (m, 2H), 7.26 (d, J = 3.6 Hz, 1H), 6.69 (d, J = 3.6 Hz, 1H), 5.57 (s, 2H) in CDCl₃

Note: The specific peak assignments for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid were not available in the search results. The provided InChI string for the 6-carboxylic acid isomer can be used to predict a spectrum.

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

CompoundChemical Shift (δ) in ppm
4-chloro-7H-pyrrolo[2,3-d]pyrimidine Data available in SpectraBase.
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 151.0, 149.7, 145.1, 135.9, 130.2, 129.1, 128.4, 127.8, 117.5, 100.5, 48.8 in CDCl₃
4-Chloro-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidine 152.8, 151.4, 151.3, 147.9, 143.6, 128.9, 128.3, 124.4, 117.7, 100.9, 48.0 in CDCl₃
4-Chloro-7-(3-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidine 152.7, 151.3 (×2), 148.7, 138.6, 133.7, 130.2, 128.8, 123.4, 122.6, 117.7, 100.9, 47.9 in CDCl₃
Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition.

CompoundMolecular WeightKey Fragmentation Peaks (m/z)
This compound 197.58 g/mol [1]Predicted [M+H]⁺: 198.00648, [M-H]⁻: 195.99192[2]
4-chloro-7H-pyrrolo[2,3-d]pyrimidine 153.57 g/mol [3]153, 118, 155 (GC-MS data)[3]
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 243.71 g/mol HRMS (ESI⁺) m/z calcd. for C₁₃H₁₁ClN₃ [M+H]⁺ 244.0636, found 244.0636
4-Chloro-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidine 288.70 g/mol HRMS (ESI⁺) m/z calcd. for C₁₃H₁₀ClN₄O₂ [M+H]⁺ 289.0487, found 289.0487
4-Chloro-7-(3-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidine 288.70 g/mol HRMS (ESI⁺) m/z calcd for C₁₃H₁₀ClN₄O₂ [M+H]⁺ 289.0487, found 289.0487

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 600 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Collection: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition: Collect the infrared spectrum of the sample over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, C-Cl).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this class of compounds include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value. For high-resolution mass spectrometry (HRMS), the exact mass is determined to aid in elemental composition analysis.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural validation of a synthesized organic compound.

Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation

Caption: A flowchart of the general experimental workflow.

Structural Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives

This diagram highlights the structural differences between the target compound and the analogues for which spectroscopic data has been presented.

Structural Comparison of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives Target This compound R₅ = -COOH R₆ = H R₇ = H Isomer 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid R₅ = H R₆ = -COOH R₇ = H Derivative1 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid R₅ = -COOH R₆ = H R₇ = -CH₃ Derivative2 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine R₅ = H R₆ = H R₇ = -CH₂Ph Core Core Structure |  4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core->Target Core->Isomer Core->Derivative1 Core->Derivative2

Caption: A comparison of the core structure and its derivatives.

References

Comparative Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-based inhibitors, a promising class of compounds targeting various protein kinases implicated in cancer and other diseases. The following sections detail their in vitro and in vivo performance, supported by experimental data and methodologies, to aid in the evaluation and selection of candidates for further research and development.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the in vitro efficacy of various 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-based inhibitors against their target kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
FAK Inhibitors
Compound 25bFAK5.4--
Compound 14FAK5.10TAE2266.20
Compound 16FAK19.10TAE2267.00
Compound 21FAK1.89--
Compound 32FAK4--
CDK Inhibitors
Compound 2gCDK9/cyclinT1Screened--
PAK4 Inhibitors
Compound 17PAK42.7--
Akt Inhibitors
Compound 5qAkt118.0--
Compound 5tAkt121.3--
CCT128930 (2)PKBβPotent--

Table 2: In Vitro Anti-proliferative Activity (IC50)

Compound IDCell LineCell TypeIC50 (µM)
FAK Inhibitors
Compound 25bA549Lung Cancer3.2
Compound 25bMDA-MB-231Breast CancerPotent
Compound 14A549Lung CancerComparable to TAE226
Compound 14MDA-MB-231Breast CancerComparable to TAE226
Compound 16U-87MGGlioblastoma4-fold better than TAE226
Compound 16A549Lung Cancer6-fold better than TAE226
Compound 16MDA-MB-231Breast Cancer14-fold better than TAE226
Compound 22U-87MGGlioblastoma0.16
Compound 22A549Lung Cancer0.27
Compound 22MDA-MB-231Breast Cancer0.19
PAK4 Inhibitors
Compound 17MV4-11Leukemia0.0078
Akt Inhibitors
Compound 5qLNCaPProstate CancerDesirable
Compound 5qPC-3Prostate CancerDesirable
Compound 5tLNCaPProstate CancerDesirable
Compound 5tPC-3Prostate CancerDesirable
Multi-Targeted Inhibitors
Compound 5eHepG2Liver Cancer29-59
Compound 5hVariousVarious29-59
Compound 5kVariousVarious29-59
Compound 5lVariousVarious29-59

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are synthesized from multiple sources to represent a standard approach.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of the target kinase's activity (IC50).

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

    • Prepare a solution of the recombinant target kinase in kinase assay buffer.

    • Prepare a substrate/ATP solution in kinase assay buffer. The ATP concentration is typically at or near the Km for the specific kinase.

  • Assay Procedure :

    • Add the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the diluted kinase enzyme to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection and Data Analysis :

    • Stop the reaction and measure the kinase activity. The detection method can vary, with common approaches including:

      • Radiometric Assays : Measuring the incorporation of 32P or 33P from radiolabeled ATP into the substrate.

      • Luminescence-Based Assays (e.g., ADP-Glo™) : Quantifying the amount of ADP produced, which is proportional to kinase activity.

      • Fluorescence/TR-FRET Assays : Using a fluorescently labeled substrate where phosphorylation leads to a change in fluorescence.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding :

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in complete growth medium.

    • Replace the existing medium with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization :

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis :

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-based inhibitors.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation PI3K PI3K FAK->PI3K Activation Src->FAK Phosphorylation Crk Crk p130Cas->Crk Binding DOCK180 DOCK180 Crk->DOCK180 Activation Rac Rac DOCK180->Rac Activation Cell_Migration Cell Migration Rac->Cell_Migration Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival Akt->Cell_Survival Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->FAK

Caption: FAK Signaling Pathway and Inhibition.

CDK_Signaling_Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Activation Rb Rb CyclinD_CDK46->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Inhibition CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcription S_Phase_Entry S-Phase Entry & DNA Replication E2F->S_Phase_Entry Transcription of S-phase genes CyclinE_CDK2->Rb Phosphorylation (Inactivation) Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: CDK/Rb/E2F Signaling Pathway in Cell Cycle Progression.

Akt_Signaling_Pathway cluster_pip Membrane Growth_Factor_Receptor Growth Factor Receptor (RTK) PI3K PI3K Growth_Factor_Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Akt PAK4_Signaling_Pathway Cdc42_Rac Cdc42 / Rac (GTP-bound) PAK4 PAK4 Cdc42_Rac->PAK4 Activation LIMK1 LIMK1 PAK4->LIMK1 Phosphorylation (Activation) Cofilin Cofilin LIMK1->Cofilin Phosphorylation (Inactivation) Actin_Dynamics Actin Cytoskeleton Remodeling Cofilin->Actin_Dynamics Inhibition of Actin Depolymerization Cell_Motility Cell Motility & Invasion Actin_Dynamics->Cell_Motility Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->PAK4 Experimental_Workflow Start Start: Compound Library In_Vitro_Kinase_Assay In Vitro Kinase Assay (Primary Screen) Start->In_Vitro_Kinase_Assay IC50_Determination IC50 Determination (Dose-Response) In_Vitro_Kinase_Assay->IC50_Determination Hit_Selection Hit Selection IC50_Determination->Hit_Selection Cell_Viability_Assay Cell-Based Assay (e.g., MTT) Hit_Selection->Cell_Viability_Assay Potent Hits End End: Preclinical Candidate Hit_Selection->End Inactive/Non-selective Lead_Candidate Lead Candidate Identification Cell_Viability_Assay->Lead_Candidate In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Candidate->In_Vivo_Studies Active in Cells Lead_Candidate->End Inactive/Toxic in Cells In_Vivo_Studies->End

The Structural Dance: A Comparative Guide to the Structure-Activity Relationship of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of enzymes, particularly protein kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 7H-pyrrolo[2,3-d]pyrimidine derivatives, offering insights for researchers, scientists, and drug development professionals. We delve into the critical structural modifications that dictate their biological activity, supported by quantitative data and detailed experimental methodologies.

Kinase Inhibition: A Primary Target

A significant body of research on 7H-pyrrolo[2,3-d]pyrimidine derivatives has focused on their role as kinase inhibitors, crucial in cancer therapy. Kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Multi-Targeted Kinase Inhibitors

Recent studies have explored the development of these derivatives as inhibitors of multiple kinases, a strategy to overcome drug resistance and enhance therapeutic efficacy. For instance, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides has demonstrated promising cytotoxic effects against various cancer cell lines by inhibiting multiple tyrosine kinases.[1]

A key takeaway from SAR studies is the significant impact of substitutions on the phenyl ring of the benzylidene moiety. Halogen substitution, in particular, has been shown to enhance potency.

Table 1: Cytotoxic Activity of Halogenated 7H-pyrrolo[2,3-d]pyrimidine Derivatives [1]

CompoundRHepG2 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)PC-3 IC50 (µM)
5aH43.1568.1755.2351.09
5e4-F39.2148.1241.3337.18
5h4-Cl33.1841.2936.1532.11
5k4-Br29.1135.1431.0830.15
5l4-I31.0538.2234.1733.09

Table 2: Kinase Inhibitory Activity of Compound 5k [1]

KinaseIC50 (nM)
EGFR40
Her285
VEGFR2120
CDK2204

The data clearly indicates that the presence of a halogen at the 4-position of the phenyl ring enhances cytotoxic activity, with the bromine substituent (compound 5k) showing the highest potency.[1] This compound also demonstrated significant inhibition of several key kinases involved in cancer progression.[1]

Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Its overexpression is associated with tumor progression and metastasis. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives bearing a dimethylphosphine oxide moiety have been developed as potent FAK inhibitors.[2][3]

The SAR studies for these derivatives revealed that the nature and position of the substituent on the phenyl ring attached to the pyrimidine core are crucial for FAK inhibition.

Table 3: FAK Inhibitory and Antiproliferative Activities of Dimethylphosphine Oxide Derivatives [2]

CompoundRFAK IC50 (nM)A549 IC50 (µM)MDA-MB-231 IC50 (µM)
25aH12.35.87.2
25b4-F5.43.24.1
25c4-Cl8.94.55.9
25d4-CH315.16.98.5

The introduction of a fluorine atom at the 4-position of the phenyl ring (compound 25b) resulted in the most potent FAK inhibition and antiproliferative activity against A549 and MDA-MB-231 cancer cell lines.[2]

Anticancer Activity Beyond Kinase Inhibition

While kinase inhibition is a major mechanism, some 7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit anticancer activity through other pathways, such as apoptosis induction.

A series of tricyclic pyrrolo[2,3-d]pyrimidines were evaluated for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cell lines.[4] The SAR for these compounds highlighted the importance of substituents on the phenyl ring and the nature of the side-ring.

Table 4: Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives [4]

CompoundR2R3HT-29 IC50 (µM)
8aHH19.22
8gBrH4.55
8iBrBr4.01

Compounds with a bromine substituent at the C-4 position of the phenyl ring and an azepine side-ring (8g and 8i) demonstrated superior antitumor activity against the HT-29 colon cancer cell line.[4][5]

Signaling Pathways and Experimental Workflow

To visualize the intricate relationships in SAR studies, the following diagrams illustrate a key signaling pathway targeted by these derivatives and a general workflow for their evaluation.

FAK_Signaling_Pathway ECM Extracellular Matrix Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Migration Migration FAK->Migration Src->FAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor 7H-pyrrolo[2,3-d] pyrimidine derivatives Inhibitor->FAK

Caption: FAK signaling pathway and the inhibitory action of 7H-pyrrolo[2,3-d]pyrimidine derivatives.

SAR_Workflow Design Compound Design & Scaffold Selection Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Biological Screening (e.g., Kinase Assays, Cytotoxicity) Purification->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_vivo In vivo Studies Lead_Optimization->In_vivo

References

Comparative Efficacy of 7H-pyrrolo[2,3-d]pyrimidine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, leading to the development of numerous potent inhibitors targeting key players in oncogenic signaling pathways. This guide provides a comparative analysis of the efficacy of various 7H-pyrrolo[2,3-d]pyrimidine analogs, focusing on their application as anti-cancer agents. The data presented herein is collated from recent preclinical studies, offering a quantitative and methodological overview for researchers in drug discovery and development.

Efficacy Against Cancer Cell Lines and Kinase Targets

Recent research has yielded a diverse array of 7H-pyrrolo[2,3-d]pyrimidine derivatives with significant cytotoxic activity against various cancer cell lines and potent inhibitory action against specific protein kinases. The subsequent tables summarize the in vitro efficacy of selected analogs from different chemical series, highlighting their structure-activity relationships and therapeutic potential.

Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives

A series of tricyclic 7H-pyrrolo[2,3-d]pyrimidine analogs have been synthesized and evaluated for their antitumor properties. Notably, compounds with specific substitutions, such as a bromine atom on the phenyl ring and an azepine or piperidine side-ring, have demonstrated significant and selective activity against colon cancer cell lines.[1]

CompoundR GroupSide RingCell LineIC50 (µM)[1]
8f 4-BromophenylAzepineHT-294.55 ± 0.23
8g 4-BromophenylAzepineHT-294.01 ± 0.20
8a PhenylPiperidineHT-2919.22
10a --HeLaModerate Activity
10b --MCF-7Moderate Activity
Multi-Targeted Kinase Inhibitors

A novel class of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides has been investigated as multi-targeted kinase inhibitors.[2][3] Among these, compound 5k emerged as a particularly potent derivative, exhibiting inhibitory activity against several key kinases implicated in cancer progression, with efficacy comparable to the established drug sunitinib.[2][3]

CompoundTarget KinaseIC50 (nM)[2][3]
5k EGFR79
Her240
VEGFR2136
CDK2204
Sunitinib VEGFR2261
EGFR93
CSF1R Inhibitors

Through a molecular hybridization and scaffold hopping approach, pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been designed as potent inhibitors of Colony Stimulating Factor 1 Receptor (CSF1R), a validated target in cancer therapy.[4] Compound 12b was identified as a lead candidate with low-nanomolar enzymatic and cellular efficacy.[4]

CompoundEnzymatic IC50 (nM)[4]Cellular IC50 (nM)[4]
12b 2.58.9

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of these 7H-pyrrolo[2,3-d]pyrimidine analogs.

In Vitro Cytotoxicity Assay

The anti-proliferative activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HT-29, MCF-7, HeLa) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 72 hours. Doxorubicin was often used as a positive control.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using appropriate software.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., EGFR, Her2, VEGFR2, CDK2) was evaluated using in vitro kinase activity assays.

  • Reaction Mixture Preparation: The assay was typically performed in a 96-well plate. The reaction mixture contained the respective kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction was initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate was quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).

  • IC50 Calculation: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by some of the discussed 7H-pyrrolo[2,3-d]pyrimidine analogs and a typical workflow for evaluating their efficacy.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Analog 7H-pyrrolo[2,3-d] pyrimidine Analog (e.g., Compound 5k) Analog->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a 7H-pyrrolo[2,3-d]pyrimidine analog.

Experimental_Workflow Start Start: Synthesized 7H-pyrrolo[2,3-d]pyrimidine Analogs Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Start->Cytotoxicity KinaseAssay Kinase Inhibition Assay (Biochemical Assay) Start->KinaseAssay DataAnalysis Data Analysis: Calculate IC50 values Cytotoxicity->DataAnalysis KinaseAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Lead Identification of Lead Compound(s) SAR->Lead End Further Preclinical Development Lead->End

Caption: A typical experimental workflow for the evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine analogs.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a key intermediate in the synthesis of various kinase inhibitors and other therapeutic agents.[1] Ensuring the purity, stability, and quality of this compound is critical in drug development and manufacturing. This document outlines common analytical techniques and the requisite validation parameters, supported by established protocols for similar compounds.

Introduction to Analytical Validation

The validation of an analytical method ensures that it is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[2] For this compound, a robust analytical method is essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most prevalent and versatile technique for the analysis of non-volatile, polar compounds like this compound. Other potential methods include Gas Chromatography (GC), typically requiring derivatization for non-volatile analytes, and spectroscopic methods like UV-Vis spectrophotometry for preliminary quantification.

Table 1: Comparison of Analytical Method Performance

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with DerivatizationUV-Vis Spectrophotometry
Specificity High (Excellent separation of impurities)Moderate to High (Dependent on derivatization and column)Low (Interference from impurities with similar chromophores)
Linearity Excellent (Typically R² > 0.999)Good (R² > 0.99)Good (Over a limited concentration range)
Accuracy High (Typically 98-102% recovery)High (Typically 95-105% recovery)Moderate (Prone to matrix effects)
Precision (RSD%) Excellent (< 2%)Good (< 5%)Good (< 5%)
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Low (pg/mL to fg/mL range)Moderate (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Low (pg/mL range)Moderate (µg/mL range)
Typical Application Purity testing, stability studies, quantitative analysisVolatile impurity analysis, analysis of thermally stable derivativesPreliminary quantification, dissolution testing

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This proposed Reverse-Phase HPLC (RP-HPLC) method is based on established protocols for similar pyrrolopyrimidine and carboxylic acid-containing compounds.[2][3]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (e.g., pH 3) is commonly employed.[2]

  • Flow Rate: A standard flow rate of 1.0 mL/min is often used.[2][4]

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 225 nm).[2]

  • Column Temperature: 30 °C.[2]

Validation Parameters to be Determined:

  • Specificity: The ability to resolve the main peak from potential impurities and degradation products. This is assessed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: A series of standard solutions of at least five different concentrations are prepared and injected. The peak areas are plotted against the corresponding concentrations, and the correlation coefficient (R²) is calculated.

  • Accuracy: Determined by spiking a placebo mixture with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Alternative Method: Gas Chromatography (GC) with Derivatization

For GC analysis, the carboxylic acid group of the analyte needs to be derivatized to increase its volatility. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Derivatization Protocol:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).

  • Add an excess of the silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5 or HP-5).

  • Injector and Detector Temperature: Typically 250°C and 280°C, respectively.

  • Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 100°C and ramping up to 250°C.

  • Carrier Gas: Helium or Nitrogen.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Visualizing the Workflow and Logic

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_reporting Results & Reporting S1 Weighing of Standard and Sample S2 Dissolution in Diluent S1->S2 S3 Preparation of Calibration Standards S2->S3 S4 Preparation of Quality Control Samples S2->S4 H1 System Suitability Test S3->H1 S4->H1 H2 Injection of Samples H1->H2 H3 Data Acquisition H2->H3 R1 Data Analysis H3->R1 V1 Specificity (Forced Degradation) R2 Validation Report Generation V1->R2 V2 Linearity & Range V2->R2 V3 Accuracy (Recovery) V3->R2 V4 Precision (Repeatability & Intermediate) V4->R2 V5 LOD & LOQ V5->R2 R1->V1 R1->V2 R1->V3 R1->V4 R1->V5

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Selection cluster_methods Potential Analytical Methods Analyte This compound Properties Properties: - Non-volatile - Polar - UV absorbing Analyte->Properties Goal Intended Purpose: - Purity - Stability - Quantification Analyte->Goal HPLC HPLC Properties->HPLC Suitable GC GC Properties->GC Requires Derivatization UV_Vis UV-Vis Properties->UV_Vis Suitable for Quantification Goal->HPLC High Specificity & Accuracy Goal->GC Good for Volatile Impurities Goal->UV_Vis Low Specificity Conclusion Recommended Method: HPLC HPLC->Conclusion

Caption: Decision logic for analytical method selection.

References

Benchmarking 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent kinase inhibitors.[1][2][3][4] Its structural resemblance to the adenine core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases, making it a focal point in the development of targeted therapies for cancer and other diseases.[1][2] This guide provides an objective comparison of the performance of novel 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives against well-established kinase inhibitors, supported by experimental data.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity (IC50 values) of a representative 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative, compound 5k, benchmarked against known multi-targeted and specific kinase inhibitors. The data is extracted from a study by Al-Blewi et al. (2023), where a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized and evaluated.[5][6]

Table 1: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition

CompoundEGFR IC50 (nM)HER2 IC50 (nM)
Compound 5k 79 40
Sunitinib93Not Reported in this study
Erlotinib55[5][6]Not Reported in this study
StaurosporineNot Reported in this study38[5][6]

Table 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CompoundVEGFR2 IC50 (nM)CDK2 IC50 (nM)
Compound 5k 136 204
Sunitinib261[5][6]Not Reported in this study
SorafenibNot Reported in this studyNot Reported in this study
StaurosporineNot Reported in this studyNot Reported in this study

Note: Sunitinib is a known multi-targeted tyrosine kinase inhibitor. Erlotinib is a known EGFR inhibitor. Staurosporine is a broad-spectrum kinase inhibitor.

Experimental Protocols

The following is a detailed methodology for the in vitro kinase inhibition assays used to generate the data presented above, based on standard protocols.

In Vitro Protein Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against specific kinase enzymes.

Materials:

  • Kinase enzymes (e.g., EGFR, HER2, VEGFR2, CDK2)

  • Substrate peptides specific for each kinase

  • Adenosine triphosphate (ATP)

  • Test compounds (4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives and known inhibitors) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay)

  • 96-well or 384-well white opaque microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solutions to create a concentration gradient for IC50 determination. A 10-point, three-fold serial dilution is common.

    • Include a DMSO-only control (vehicle control).

  • Kinase Reaction:

    • In the wells of the microplate, add the serially diluted test compounds.

    • Add the specific kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection (using ADP-Glo™ Assay as an example):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and trigger a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced, and thus, the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value for each compound.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways targeted by the benchmarked kinase inhibitors and a typical experimental workflow for their evaluation.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution incubation Compound-Kinase Incubation compound_prep->incubation kinase_prep Kinase & Substrate Preparation kinase_prep->incubation reaction Kinase Reaction (ATP Addition) incubation->reaction detection ADP Detection (Luminescence) reaction->detection readout Luminescence Reading detection->readout calculation IC50 Calculation readout->calculation

Caption: Experimental workflow for in vitro kinase inhibition assay.

EGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF Ligand EGF->EGFR Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative / Erlotinib Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

VEGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis VEGF VEGF Ligand VEGF->VEGFR2 Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative / Sunitinib Inhibitor->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

References

Unveiling the Selectivity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the cross-reactivity of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a comparative analysis of the selectivity profiles of various compound series derived from the versatile 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. The quantitative data, presented in structured tables, is supported by detailed experimental protocols to aid in the interpretation and replication of these findings.

The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous kinase inhibitors.[1][2] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases.[3] However, achieving selectivity for the target kinase while minimizing off-target effects is a critical challenge in the development of these inhibitors. This guide summarizes cross-reactivity data from several key studies on different classes of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-based compounds.

Multi-Targeted Kinase Inhibitors: Halogenated Benzylidenebenzohydrazides

A study by Al-Ostoot et al. explored a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides for their potential as multi-targeted kinase inhibitors. The compounds were evaluated against a panel of cancer-related kinases, revealing a range of inhibitory activities. Compound 5k emerged as a particularly potent inhibitor of EGFR, Her2, VEGFR2, and CDK2.[4]

CompoundEGFR IC50 (nM)Her2 IC50 (nM)VEGFR2 IC50 (nM)CDK2 IC50 (nM)
5e 186245198311
5h 154211176287
5k 408965204
5l 192258201324
Sunitinib (Reference) 261-28-
Erlotinib (Reference) 1.9---
Sorafenib (Reference) --90-
Staurosporine (Reference) -6.7-3.1

Table 1: In vitro inhibitory activity (IC50) of halogenated benzylidenebenzohydrazide derivatives against various kinases.[1]

Fourth-Generation EGFR Inhibitors Targeting Resistance Mutations

Zhang et al. developed a series of pyrrolo[2,3-d]pyrimidine derivatives as fourth-generation inhibitors targeting EGFR triple mutations (e.g., Del19/T790M/C797S and L858R/T790M/C797S) that confer resistance to previous generations of EGFR inhibitors. These compounds demonstrated high potency against mutant EGFR while sparing the wild-type form, indicating a favorable selectivity profile.

CompoundEGFR (Del19/T790M/C797S) IC50 (nM)EGFR (L858R/T790M/C797S) IC50 (nM)EGFR (WT) IC50 (nM)
31r 0.80.625
Osimertinib (Reference) >1000>100015

Table 2: Inhibitory activity (IC50) of a fourth-generation pyrrolo[2,3-d]pyrimidine-based EGFR inhibitor against wild-type and mutant EGFR.[5]

Selective Inhibitors of Protein Kinase B (Akt)

Apsel and colleagues synthesized a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides and evaluated their selectivity for Protein Kinase B (PKB/Akt) over the closely related Protein Kinase A (PKA). Achieving selectivity between these kinases is crucial due to their distinct roles in cellular signaling.

CompoundPKBβ IC50 (nM)PKA IC50 (nM)Selectivity (PKA/PKBβ)
2 10015000150
3 5001000020
4 80320040
12 304500150

Table 3: Selectivity profile of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides for PKBβ versus PKA.[6]

Potent and Selective RET Kinase Inhibitors

Thummuri and his team designed and synthesized pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of the RET kinase, a key driver in certain types of cancer. Their lead compound, 59 , demonstrated high potency against RET and was profiled against a panel of other kinases to assess its selectivity.

KinaseCompound 59 IC50 (µM)
RET 0.0068
EGFR56.78
Aurora A0.242
Aurora B0.536
Nek2>200
CSF-1R1.65
MAP4K43.428
NIK>10

Table 4: Kinase selectivity profile of the RET inhibitor, compound 59.[7]

Experimental Protocols

In Vitro Protein Kinase Inhibition Assay (for Multi-Targeted Inhibitors)

The inhibitory activity of the halogenated benzylidenebenzohydrazide compounds was determined using a standard in vitro kinase assay.[1] Briefly, the kinase, substrate, and ATP were incubated with varying concentrations of the test compounds. The amount of phosphorylated substrate was then quantified using a suitable method, such as a fluorescence-based assay or radiometric analysis. IC50 values were calculated by fitting the dose-response data to a sigmoidal curve. Sunitinib, erlotinib, sorafenib, and staurosporine were used as reference inhibitors.[1]

KINOMEscan Platform for Selectivity Profiling (for EGFR Inhibitors)

The kinase selectivity of the fourth-generation EGFR inhibitors was assessed using the KINOMEscan platform (DiscoverX). This competition binding assay measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases. The results are typically reported as the percentage of kinase activity remaining at a specific concentration of the inhibitor.

Radiometric HotSpot Platform for Enzymatic IC50 Determination (for EGFR Inhibitors)

The enzymatic IC50 values for the EGFR inhibitors were determined using the radiometric HotSpot platform (Reaction Biology Corp.). This assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific substrate by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.

Radiometric Filter Binding Assay (for Akt Inhibitors)

The inhibitory activity of the Akt inhibitors against PKBβ and PKA was determined using a radiometric filter binding assay.[6] The assay mixture, containing the kinase, a peptide substrate, [γ-33P]ATP, and the test compound, was incubated to allow for phosphorylation. The reaction was then stopped, and the mixture was transferred to a filter membrane that captures the phosphorylated substrate. The amount of radioactivity on the filter was measured using a scintillation counter to determine the level of kinase inhibition.

Visualizing the Pathways and Processes

To better understand the context of these cross-reactivity studies, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway targeted by these inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening & Profiling cluster_analysis Data Analysis start 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine step1 Chemical Modification start->step1 end Compound Library step1->end assay Primary Kinase Assay (e.g., Radiometric, Fluorescence) end->assay selectivity Selectivity Profiling (e.g., KINOMEscan) assay->selectivity ic50 IC50 Determination selectivity->ic50 data Quantitative Data (IC50 values) ic50->data comparison Comparative Analysis data->comparison sar Structure-Activity Relationship (SAR) comparison->sar

Caption: A generalized workflow for the synthesis, screening, and analysis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt/PKB PI3K->AKT AKT->Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: A simplified diagram of the EGFR signaling pathway, a common target for pyrrolo[2,3-d]pyrimidine-based inhibitors.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

I. Chemical and Safety Data Summary

Proper handling and disposal begin with a thorough understanding of the compound's properties and associated hazards. The following table summarizes key data for this compound.

PropertyValue
Chemical Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol [1]
Appearance Tan solid[2]
Melting Point 180.9 - 182.5 °C[2]
GHS Hazard Statements Toxic if swallowed (H301)[1][2][3], Causes skin irritation (H315)[1][3], Causes serious eye irritation (H319)[1][3], May cause respiratory irritation (H335)[1][3]
Storage Store in a well-ventilated place. Keep container tightly closed and refrigerated.[4] Store locked up.[2][4]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[3][4][5]

II. Experimental Protocol: Spill Neutralization and Cleanup

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the space is well-ventilated. Move upwind from the spill.[3]

  • Don Personal Protective Equipment (PPE): Before addressing the spill, equip yourself with the appropriate PPE, including nitrile rubber gloves, safety goggles or face shield, and a lab coat.[2] For significant spills, respiratory protection may be necessary.[3][5]

  • Contain the Spill: Use a dry, inert material such as sand, earth, or vermiculite to contain the spill and prevent it from spreading or entering drains.[3]

  • Cleanup: Carefully collect the solid residue and place it in a suitable, labeled container for waste disposal.[3] Avoid generating dust during cleanup.[3]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[3] Decontaminate and launder all protective clothing before reuse.[3]

  • Report: If the spill contaminates drains or waterways, immediately notify emergency services.[3]

III. Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal facility.[4] Adherence to local, state, and federal regulations is paramount.

Step-by-Step Disposal Workflow:

  • Waste Collection:

    • Collect all waste material, including unused product, contaminated spill cleanup materials, and empty containers, in a designated and clearly labeled waste container.

    • Ensure the container is suitable for solid, toxic, organic waste.

  • Labeling:

    • The waste container must be labeled as "TOXIC SOLID, ORGANIC, N.O.S." and include the chemical name "4-Chloro-7H-pyrrolo[2,3-d]pyrimidine".[3]

    • Include appropriate hazard symbols as per GHS guidelines.

  • Storage Pending Disposal:

    • Store the sealed waste container in a secure, well-ventilated, and designated hazardous waste storage area.

    • Keep it away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the company with the Safety Data Sheet (SDS) and a complete inventory of the waste.

  • Documentation:

    • Maintain detailed records of the waste, including the amount, date of generation, and disposal manifest provided by the waste disposal company.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal cluster_documentation Documentation A Waste Generation (Unused chemical, contaminated materials) B Segregate and Collect in Labeled Container A->B Step 1 C Store in Designated Hazardous Waste Area B->C Step 2 D Contact Approved Waste Disposal Company C->D Step 3: Arrange Pickup E Transport to Treatment Facility D->E Step 4 F Final Disposal (e.g., Incineration) E->F Step 5 G Maintain Disposal Records (Manifests) F->G Step 6: Record Keeping

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.